molecular formula C48H74N12O14 B15613488 Iturin A CAS No. 52229-90-0

Iturin A

货号: B15613488
CAS 编号: 52229-90-0
分子量: 1043.2 g/mol
InChI 键: RDUGMXONDQDIRN-QZBZMMCASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iturin A has been reported in Bacillus subtilis with data available.
from various strains of Bacillus subtilis;  active component in bacillomycin B, R & eumycin;  the lipid moiety is a mixture of amino long-chain saturated fatty acids & the peptide moiety consists of 7 amino acids;  only this compound has activity cyclic peptide;  found in bacillomycin A, B, R & eumycin

属性

CAS 编号

52229-90-0

分子式

C48H74N12O14

分子量

1043.2 g/mol

IUPAC 名称

3-[(3S,6R,9R,12S,19S,22R,25S)-6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(9-methyldecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide

InChI

InChI=1S/C48H74N12O14/c1-26(2)10-7-5-3-4-6-8-11-28-21-41(67)54-32(22-38(50)64)43(69)56-31(20-27-13-15-29(62)16-14-27)42(68)57-33(23-39(51)65)44(70)55-30(17-18-37(49)63)48(74)60-19-9-12-36(60)47(73)58-34(24-40(52)66)45(71)59-35(25-61)46(72)53-28/h13-16,26,28,30-36,61-62H,3-12,17-25H2,1-2H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71)/t28?,30-,31+,32-,33+,34+,35-,36-/m0/s1

InChI 键

RDUGMXONDQDIRN-QZBZMMCASA-N

产品来源

United States

Foundational & Exploratory

The Lipopeptide Iturin A: A Technical Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iturin A is a potent cyclic lipopeptide (CLP) primarily produced by various strains of Bacillus subtilis and related bacteria.[1][2] It belongs to the iturin family of lipopeptides, which are renowned for their significant biological activities. Characterized by a unique amphiphilic structure, this compound possesses a hydrophilic peptide ring and a hydrophobic fatty acid tail, enabling it to interact with and disrupt cell membranes.[3] This property is the foundation of its powerful antifungal activity against a wide spectrum of plant and human fungal pathogens.[1][2] Beyond its fungicidal effects, emerging research has highlighted its capabilities as an antibacterial, anticancer, and hemolytic agent, making it a molecule of significant interest in the fields of biocontrol, medicine, and drug development.[2] This guide provides an in-depth technical overview of the molecular structure, biosynthesis, biological functions, and mechanisms of action of this compound, supplemented with quantitative data and detailed experimental protocols.

Molecular Structure and Biosynthesis

Chemical Structure

The molecular architecture of this compound is central to its biological function. It consists of two main components:

  • A Cyclic Heptapeptide Ring: The peptide portion is a cycle of seven α-amino acids with the specific chiral sequence: L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser .[4][5] This constant sequence, with its alternating L- and D-amino acids, is a hallmark of the iturin family.[1]

  • A β-Amino Fatty Acid Tail: Covalently linked to the N-terminus of the peptide ring is a long aliphatic β-amino acid. The length of this lipid chain is variable, typically containing 14 to 17 carbon atoms (C14-C17), which gives rise to different homologs of this compound.[3][6]

This amphiphilic nature—a polar peptide head and a nonpolar lipid tail—allows this compound to act as a powerful biosurfactant.[3]

IturinA_Structure cluster_peptide Cyclic Heptapeptide cluster_lipid Lipid Tail Asn1 L-Asn Tyr2 D-Tyr Asn1->Tyr2 Asn3 D-Asn Tyr2->Asn3 Gln4 L-Gln Asn3->Gln4 Pro5 L-Pro Gln4->Pro5 Asn6 D-Asn Pro5->Asn6 Ser7 L-Ser Asn6->Ser7 Ser7->Asn1 FattyAcid β-Amino Fatty Acid (C14-C17) FattyAcid->Asn1 Peptide Bond

Figure 1: Molecular Structure of this compound.
Biosynthesis

This compound is not synthesized by ribosomes. Instead, its production is mediated by large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs) .[3][6] The genetic blueprint for these synthetases is encoded in the This compound operon (itu) , a gene cluster approximately 38 kb in length.[6][7] This operon consists of four primary open reading frames: ituD, ituA, ituB, and ituC.[7]

  • ituD : Encodes a malonyl-CoA transacylase, an enzyme involved in initiating the synthesis of the β-amino fatty acid chain.[6][7]

  • ituA : Encodes a large synthetase with modules for fatty acid synthesis and the activation of the first amino acid (Asn).[7]

  • ituB : Encodes a synthetase responsible for activating and incorporating the next four amino acids in the peptide sequence (Tyr, Asn, Gln, Pro).[7]

  • ituC : Encodes the final synthetase, which adds the last two amino acids (Asn, Ser). It also contains a crucial thioesterase (TE) domain at its C-terminus, which catalyzes the cyclization and release of the completed lipopeptide.[6]

Biosynthesis_Workflow cluster_operon This compound Operon cluster_process NRPS Assembly Line ituD ituD Gene ituA ituA Gene init Fatty Acid Chain Initiation (ItuD) ituD->init expresses ituB ituB Gene chain_elong Peptide Chain Elongation (ItuA, ItuB, ItuC) ituA->chain_elong expresses ituC ituC Gene ituB->chain_elong expresses ituC->chain_elong expresses release Cyclization & Release (ItuC-TE) ituC->release expresses init->chain_elong chain_elong->release product Mature this compound Lipopeptide release->product produces

Figure 2: Biosynthesis workflow of this compound.

Mechanism of Action and Biological Functions

The primary mode of action for this compound is the disruption of cellular membrane integrity, a function derived from its amphiphilic structure. This mechanism is responsible for its potent antifungal and hemolytic activities, and contributes to its anticancer effects.

Antifungal Activity

This compound exhibits strong, broad-spectrum activity against pathogenic fungi. The mechanism is multi-faceted:

  • Membrane Permeabilization and Pore Formation: The hydrophobic fatty acid tail of this compound inserts into the lipid bilayer of the fungal cell membrane. As the concentration of this compound on the membrane increases, the molecules aggregate, forming ion-conducting pores or channels.[1][2] This action disrupts the membrane's structural integrity.

  • Ion Leakage: The formation of these pores leads to a rapid and significant increase in membrane permeability, particularly to potassium ions (K+).[1][3] The resulting uncontrolled efflux of K+ and other vital cellular components disrupts the electrochemical gradient and cellular homeostasis, leading to cell death.[2][3]

  • Interaction with Sterols: this compound's activity is enhanced by its interaction with sterols, such as ergosterol, within the fungal membrane. This interaction is thought to facilitate the formation of stable pores.[1][8]

  • Induction of Oxidative Stress: Beyond direct membrane damage, this compound can trigger the accumulation of reactive oxygen species (ROS), leading to oxidative stress and damage to intracellular components.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects IturinA This compound Insertion Insertion of Lipid Tail IturinA->Insertion interacts with ROS ROS Accumulation (Oxidative Stress) IturinA->ROS induces Pore Pore Formation Insertion->Pore leads to Permeability Increased Permeability Pore->Permeability causes Leakage K+ Ion Efflux Permeability->Leakage results in Homeostasis Loss of Homeostasis Leakage->Homeostasis ROS->Homeostasis Death Fungal Cell Death Homeostasis->Death

Figure 3: Antifungal mechanism of this compound.
Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and hepatocellular carcinoma.[9][10] It induces programmed cell death through multiple pathways:

  • Apoptosis: this compound can trigger apoptosis through the mitochondrial-dependent pathway. It upregulates the expression of pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial dysfunction and the activation of caspases.

  • Akt Signaling Inhibition: It has been shown to inhibit the phosphorylation of Akt, a key kinase in a signaling pathway that promotes cell survival. By disrupting this pathway, this compound deactivates downstream targets and promotes apoptosis.[9]

  • Paraptosis and Autophagy: In some cancer cells, this compound can induce paraptosis, a form of programmed cell death characterized by cytoplasmic vacuolization and mitochondrial swelling. It can also trigger autophagy, a cellular self-degradation process.[10]

Figure 4: this compound's inhibition of the Akt pathway to induce apoptosis.
Hemolytic and Antibacterial Activity

This compound's membrane-disrupting capability also causes the lysis of red blood cells (hemolysis) in a dose-dependent manner.[1] The mechanism is similar to its antifungal action, involving pore formation and colloid-osmotic lysis.[1] Its antibacterial activity is generally less potent than its antifungal effects and is typically restricted to certain Gram-positive bacteria.[1][3]

Quantitative Biological Data

The potency of this compound is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for microbes and the half-maximal inhibitory concentration (IC50) for cancer cells.

Table 1: Antifungal Activity of this compound (MIC Values)

Target Fungus MIC (µg/mL) Reference(s)
Candida albicans 25
Fusarium graminearum 50 [2]
Fusarium oxysporum 30 [8]
Aspergillus niger 5-10

| Magnaporthe grisea | 125 | |

Table 2: Anticancer Activity of this compound (IC50 Values)

Cancer Cell Line Cell Type IC50 (µg/mL) Reference(s)
MCF-7 Human Breast Cancer 42.79 [9]
HepG2 Human Liver Cancer ~10-50 µM* [10]
Caco-2 Human Colorectal Cancer Not specified

*Note: Original data in µM, general range provided based on observed efficacy.

Table 3: Hemolytic Activity of this compound

Erythrocyte Source Observation Concentration Reference(s)
Human Threshold for hemolysis ~10 µM [3]
Human Complete (100%) hemolysis ≥ 25 µM [3]

| Human | Molecules bound at 100% hemolysis | ~7 x 10⁷ per cell | |

Key Experimental Protocols

This section provides detailed methodologies for common assays used to characterize the biological activity of this compound.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.

  • Inoculum Preparation:

    • Culture the target fungus on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) until sufficient sporulation occurs.

    • Harvest spores by flooding the plate with sterile saline (0.85%) containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the spore suspension concentration to approximately 1-5 x 10⁵ spores/mL using a hemocytometer.

  • This compound Preparation:

    • Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 1 mg/mL).

    • Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well of the 96-well plate, including positive (no this compound) and negative (no fungus) control wells. This brings the final volume to 200 µL and halves the this compound concentration in each well.

  • Incubation:

    • Seal the plate and incubate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • Visually inspect the plate for fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the fungus.[2]

Protocol: Hemolysis Assay

This protocol quantifies the red blood cell-lysing activity of this compound.

  • Erythrocyte Preparation:

    • Obtain fresh whole blood (e.g., human or rabbit) treated with an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 800 x g for 10 minutes. Aspirate the plasma and buffy coat.

    • Wash the red blood cells (RBCs) three times by resuspending the pellet in sterile Phosphate Buffered Saline (PBS) and repeating the centrifugation step.

    • Prepare a 2% (v/v) RBC suspension in PBS.

  • Assay Procedure:

    • In a 96-well plate or microcentrifuge tubes, add 100 µL of this compound dilutions (prepared in PBS).

    • Add 100 µL of the 2% RBC suspension to each well.

    • Prepare controls:

      • Negative Control (0% hemolysis): 100 µL PBS + 100 µL RBC suspension.

      • Positive Control (100% hemolysis): 100 µL 0.1% Triton X-100 + 100 µL RBC suspension.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate/tubes at 1000 x g for 5 minutes to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new clear, flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader. This measures the amount of hemoglobin released.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses the JC-1 fluorescent probe to assess mitochondrial damage in cancer cells treated with this compound.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HepG2, MCF-7) in a 24-well plate at a density of ~2 x 10⁵ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.

    • Remove the medium from the wells and wash the cells once with warm PBS.

    • Add the JC-1 working solution to each well and incubate at 37°C in a CO₂ incubator for 15-30 minutes.

  • Imaging and Analysis:

    • Remove the staining solution and wash the cells with PBS. Add fresh PBS or medium to the wells.

    • Observe the cells under a fluorescence microscope using dual-bandpass filters.

      • Healthy Cells: In mitochondria with high membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm).

      • Apoptotic/Damaged Cells: In mitochondria with low membrane potential, JC-1 remains as monomers, which emit green fluorescence (~530 nm).

    • The shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, a key indicator of apoptosis.

Conclusion and Future Perspectives

This compound stands out as a multifaceted lipopeptide with a well-defined structure and a potent, membrane-centric mechanism of action. Its strong antifungal properties have positioned it as a promising candidate for developing new biopesticides and clinical antifungal agents. Furthermore, its ability to induce programmed cell death in cancer cells through distinct signaling pathways opens new avenues for oncological research and drug development. However, its inherent hemolytic activity presents a significant challenge for systemic therapeutic applications, necessitating further research into structure-activity relationships to design analogues with improved selectivity and reduced toxicity. Future efforts focusing on metabolic engineering to enhance production yields and the development of targeted delivery systems will be critical in harnessing the full therapeutic potential of this compound.

References

A Technical Guide to the Identification and Characterization of Iturin A-Producing Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iturin A, a potent antifungal cyclic lipopeptide, is a secondary metabolite primarily produced by various species of the genus Bacillus. Its broad-spectrum activity against plant and human fungal pathogens, coupled with low toxicity, has positioned it as a promising candidate for the development of novel biopesticides and therapeutic agents. This technical guide provides an in-depth overview of the bacterial strains known to produce this compound, detailed methodologies for their identification, and protocols for the quantification and characterization of this important bioactive compound. Furthermore, it delves into the biosynthetic and regulatory pathways governing this compound production, offering insights for strain improvement and fermentation optimization.

This compound-Producing Bacterial Strains

The majority of this compound-producing bacteria belong to the genus Bacillus. These gram-positive, endospore-forming bacteria are ubiquitous in the soil and exhibit a remarkable capacity for synthesizing a diverse array of secondary metabolites.

Table 1: Prominent this compound-Producing Bacillus Species

Bacterial SpeciesKey CharacteristicsReference(s)
Bacillus subtilis Well-characterized model organism for lipopeptide production. Many strains are known to produce this compound, often alongside other lipopeptides like surfactin (B1297464) and fengycin.[1][2]
Bacillus amyloliquefaciens Frequently isolated from plant rhizospheres and known for its plant growth-promoting and biocontrol activities, largely attributed to this compound production.[1][3]
Bacillus velezensis A species closely related to B. amyloliquefaciens, also recognized for its strong antifungal properties due to the production of this compound and other lipopeptides.[4][5]
Bacillus licheniformis Known for producing a variety of enzymes and antimicrobial compounds, including this compound.[1]
Bacillus thuringiensis Primarily known for its insecticidal crystal proteins, some strains also possess the genetic machinery for this compound synthesis.[1]
Bacillus methyltrophicus A plant growth-promoting rhizobacterium that can produce this compound.[1]
Bacillus circulans Some strains have been identified as producers of this compound.[6]

Identification of this compound-Producing Strains

A multi-faceted approach combining molecular, chromatographic, and bioactivity assays is recommended for the robust identification of this compound-producing bacterial strains.

Molecular Identification using Polymerase Chain Reaction (PCR)

Experimental Protocol: PCR-Based Screening

  • Genomic DNA Extraction:

    • Culture the bacterial isolate in Luria-Bertani (LB) broth overnight at 30°C.

    • Harvest the cells by centrifugation.

    • Extract genomic DNA using a commercial bacterial genomic DNA extraction kit or standard protocols (e.g., CTAB method).

  • PCR Amplification:

    • Prepare a PCR reaction mixture containing genomic DNA, Taq polymerase, dNTPs, PCR buffer, and specific primers for the target genes.

    Table 2: PCR Primers for this compound Biosynthesis Genes

Target GenePrimer NamePrimer Sequence (5' -> 3')Expected Amplicon Size (bp)Reference(s)
ituD ITUD-FGATTTGTCATTGGTATTAGC~1200[6]
ITUD-RATCAGGTCATAGAGTTGACC
ituA/ituB ITUP1-FGCGGGTGTATTTATTCGCTG~2000[7]
ITUP2-RGCGGCTTCATTTTTCAAGTC
ituB ituB-fwdCACGAACAGACAAAACA~1113[2][8]
ituB-iturin-revTGCGCAAAGCATCGT
lpa-14 LPA-14FATGGGAAAGATGCAGTTTCA~675[6]
LPA-14RCTTACCCATCGTTGATTTCC
  • Agarose (B213101) Gel Electrophoresis:

    • Analyze the PCR products on a 1% agarose gel stained with a DNA intercalating dye.

    • The presence of bands corresponding to the expected amplicon sizes indicates the potential for this compound production.

Chromatographic Identification using High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the definitive identification and quantification of this compound. Reversed-phase chromatography is typically employed to separate the different homologs of this compound.

Experimental Protocol: HPLC Analysis of this compound

  • Sample Preparation (from culture supernatant):

    • Acid Precipitation and Methanol (B129727) Extraction (APME):

      • Centrifuge the bacterial culture to remove cells.

      • Adjust the pH of the supernatant to 2.0 with concentrated HCl and incubate at 4°C overnight to precipitate the lipopeptides.[9]

      • Collect the precipitate by centrifugation and extract with methanol.

    • Butanol Extraction and Methanol Substitution (BEMS):

      • Extract the culture supernatant with an equal volume of n-butanol.

      • Evaporate the butanol phase to dryness and redissolve the residue in methanol.[9]

    • Filter the methanol extract through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or water with 0.1% trifluoroacetic acid (TFA)).

    • Example Gradient Program:

      • Start with a lower concentration of acetonitrile (e.g., 30-40%) and increase to a higher concentration (e.g., 80-90%) over 20-30 minutes.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detector at 210 nm or 260 nm.

    • Standard: Use a purified this compound standard for comparison of retention times and for quantification.

Bioactivity-Based Identification: Antifungal Growth Inhibition Assay

This method provides functional evidence of this compound production by assessing the antagonistic activity of the bacterial isolate or its extracts against a susceptible fungal strain. Fusarium oxysporum is a commonly used indicator fungus.

Experimental Protocol: Microplate-Based Antifungal Assay

  • Preparation of Fungal Spore Suspension:

    • Grow the indicator fungus (e.g., Fusarium oxysporum) on Potato Dextrose Agar (PDA) plates.

    • Harvest the spores by flooding the plate with sterile water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 105 spores/mL.

  • Microplate Assay:

    • In a 96-well microplate, add the bacterial culture supernatant or methanol extract of the lipopeptides to each well.

    • Add the fungal spore suspension to each well.

    • Include a positive control (e.g., a known antifungal agent) and a negative control (e.g., sterile medium or methanol).

    • Incubate the plate at 25-28°C for 48-72 hours.

  • Assessment of Inhibition:

    • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.

    • Alternatively, visually inspect the wells for inhibition of fungal growth.

    • Calculate the percentage of growth inhibition compared to the negative control.

Quantitative Analysis of this compound Production

Accurate quantification of this compound is crucial for strain selection, fermentation optimization, and process development. HPLC is the preferred method for this purpose.

Table 3: this compound Yield from Various Bacillus Strains and Production Strategies

StrainProduction StrategyThis compound YieldReference(s)
Bacillus subtilis 3-10Stepwise glucose feeding strategy1.12 g/L[3]
Bacillus subtilis ZK-H2Fed-batch with amino acid addition0.85 g/L
Bacillus amyloliquefaciens LL3 (engineered)Promoter substitution and overexpression of DegQ113.1 mg/L[3]
Bacillus amyloliquefaciens HZ-ADFTL2 (engineered)Strengthening fatty acid synthesis2.96 g/L[10]
Bacillus velezensis NDBiofilm fermentation5.7 g/L[5]
Bacillus amyloliquefaciens (genome shuffled)Genome shuffling179.22 mg/L

Table 4: Optimized Fermentation Parameters for this compound Production

ParameterOptimized ConditionProducing StrainReference(s)
Carbon Source Inulin (7.97 g/L)B. amyloliquefaciens LL3[3]
GlucoseB. subtilis[8]
Nitrogen Source L-sodium glutamate (B1630785) (16.02 g/L)B. amyloliquefaciens LL3[3]
Soybean mealB. subtilis[8]
pH 7.0B. amyloliquefaciens LL3[3]
Temperature 27°CB. amyloliquefaciens LL3[3]
Amino Acid Addition Asn (0.0752 g/L), Gln (0.1992 g/L), Pro (0.1464 g/L) at 12hB. subtilis ZK-H2

Biosynthesis and Regulatory Pathways of this compound

The biosynthesis of this compound is a complex process involving a large multi-enzyme complex and is tightly regulated at the genetic level. Understanding these pathways is key to rationally engineering strains for enhanced production.

This compound Biosynthesis Pathway

This compound is synthesized via the non-ribosomal peptide synthesis (NRPS) pathway. The itu operon encodes the multi-modular enzymes responsible for this process.

IturinA_Biosynthesis Fatty_Acid_Precursors Fatty Acid Precursors ItuA ItuA (Fatty acid synthetase, Amino acid activation) Fatty_Acid_Precursors->ItuA β-amino fatty acid synthesis Amino_Acid_Precursors Amino Acid Precursors (Asn, Tyr, Asn, Gln, Pro, Asn, Ser) Amino_Acid_Precursors->ItuA ItuB ItuB (Amino acid activation and elongation) Amino_Acid_Precursors->ItuB ItuC ItuC (Amino acid activation, elongation, and cyclization) Amino_Acid_Precursors->ItuC ItuD ItuD (Malonyl-CoA transacylase) ItuD->Fatty_Acid_Precursors Provides malonyl-CoA ItuA->ItuB Peptide chain elongation Apo_NRPS Apo-NRPS (Inactive) ItuB->ItuC Peptide chain elongation Iturin_A This compound ItuC->Iturin_A Cyclization and release sfp sfp/lpa-14 (PPTase) Holo_NRPS Holo-NRPS (Active) sfp->Holo_NRPS Post-translational modification Apo_NRPS->sfp IturinA_Regulation ComX ComX (Quorum Sensing Peptide) ComP ComP (Histidine Kinase) ComX->ComP activates ComA ComA (Response Regulator) ComP->ComA phosphorylates itu_operon itu Operon Expression ComA->itu_operon activates DegQ DegQ (Positive Regulator) DegQ->ComA stabilizes phosphorylated ComA DegU DegU (Response Regulator) DegU->itu_operon activates AbrB AbrB (Transition State Regulator) AbrB->itu_operon represses Iturin_A This compound Production itu_operon->Iturin_A SigA SigA (Sigma Factor) SigA->itu_operon activates Spo0A Spo0A (Master Regulator) Spo0A->AbrB represses

References

mechanism of action of Iturin A on fungal pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Iturin A on Fungal Pathogens

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a cyclic lipopeptide produced by various Bacillus species, demonstrates potent antifungal activity against a broad spectrum of pathogenic fungi.[1] Its primary mechanism of action involves a direct interaction with the fungal cell membrane, leading to a cascade of downstream events that culminate in cell death. This guide elucidates the multifaceted mechanism of this compound, detailing its molecular interactions, the resultant cellular and metabolic perturbations, and the signaling pathways involved. Quantitative data on its efficacy and detailed experimental protocols are provided to support further research and development.

Core Mechanism of Action: Membrane Disruption

The principal antifungal action of this compound is the disruption of the fungal cytoplasmic membrane.[1] This process is initiated by the interaction of the lipopeptide with sterols, primarily ergosterol, which are essential components of fungal membranes.[2]

  • Interaction with Sterols: this compound's lipophilic fatty acid tail inserts into the lipid bilayer, while the cyclic peptide moiety interacts with membrane components. This interaction is significantly influenced by the sterol composition of the membrane.[3] Iturins can form a ternary complex with phospholipids (B1166683) and sterols.[4] This interaction leads to the formation of ion-conducting pores or channels.[2][4]

  • Increased Membrane Permeability: The formation of these pores drastically increases the permeability of the cell membrane.[1][5] This leads to an uncontrolled efflux of essential intracellular ions, particularly K+, and the leakage of other cytoplasmic components.[1][6] The resulting loss of ionic homeostasis and cellular contents disrupts critical cellular functions.[5][6]

Downstream Cellular and Metabolic Consequences

The initial membrane damage triggers a series of secondary effects that contribute to the potent fungicidal activity of this compound.

Induction of Oxidative Stress

A significant consequence of this compound treatment is the accumulation of intracellular Reactive Oxygen Species (ROS).[7][8][9]

  • ROS Accumulation: this compound causes an imbalance in ROS homeostasis, leading to a significant increase in their concentration within the fungal cell.[7][8] This has been observed in various fungi, including Fusarium oxysporum and Aspergillus niger.[7][8]

  • Oxidative Damage: The excess ROS leads to oxidative stress, causing damage to vital cellular components such as lipids (lipid peroxidation), proteins, and DNA, which further contributes to cell death.[8][10]

Mitochondrial Dysfunction and Energy Depletion

Mitochondria are a key target of this compound-induced stress. The compound triggers significant mitochondrial damage and disrupts the cell's energy supply.[11][12]

  • Decreased Mitochondrial Membrane Potential (MMP): this compound causes a reduction in the mitochondrial membrane potential, a critical indicator of mitochondrial health and function.[8][12][13]

  • Inhibition of Respiratory Chain: The activity of mitochondrial respiratory chain complexes is significantly reduced upon treatment with this compound.[12][13] This impairment of electron transport disrupts the primary mechanism of energy production.

  • ATP Depletion: Consequently, ATP synthesis is suppressed, leading to a state of energy depletion within the fungal cell.[8][11] this compound has been shown to inhibit mitochondrial ATPase activity, directly impacting ATP production.[8]

Induction of Apoptosis and Autophagy

This compound can induce programmed cell death pathways in fungal pathogens.[1][8]

  • Apoptosis: The accumulation of ROS and mitochondrial damage are classic triggers for apoptosis.[8][10] Hallmarks of apoptosis, such as the hyperpolarization of the mitochondrial membrane potential and malondialdehyde accumulation, have been observed in this compound-treated fungi.[8][10]

  • Autophagy: In some fungi, such as Fusarium oxysporum f. sp. niveum, this compound has been observed to induce autophagy, characterized by mitochondrial swelling and the appearance of autophagic bodies, rather than apoptosis.[2]

Interference with Fungal Signaling Pathways

This compound affects key signaling pathways that regulate stress responses in fungi.

  • Hog1 MAPK Pathway: Treatment with iturins has been shown to induce the activation of the Hog1 mitogen-activated protein kinase (MAPK) pathway.[14][15] This pathway is central to the fungal response to osmotic and oxidative stress.

  • Cell Wall Integrity (CWI) Pathway: this compound can cause defects in cell wall integrity, and the Slt2 MAPK pathway (a component of the CWI pathway) may be involved in fungal sensitivity to the lipopeptide.[14][15]

Morphological Alterations

The collective cellular damage manifests as severe morphological changes to the fungal structure.

  • Hyphal and Conidial Damage: Scanning and transmission electron microscopy have revealed that this compound causes mycelial twisting, collapse, and structural deterioration of conidia and hyphae.[8][11]

  • Ultrastructural Damage: At the ultrastructural level, this compound treatment leads to the disintegration of organelles, intracellular vacuolization, and disruption of the cell wall and membrane layers.[2][6][8][11]

Quantitative Data on Antifungal Activity

The efficacy of this compound varies depending on the fungal species and the specific isoform of the lipopeptide.

Fungal PathogenAssay TypeConcentrationEffectReference
Aspergillus nigerMIC25 µg/mLComplete inhibition of growth.[8][16]
Aspergillus nigerMycelial Growth Inhibition1/2 MIC (12.5 µg/mL)72% reduction in diameter.[8]
Aspergillus nigerMycelial Growth InhibitionMIC (25 µg/mL)77.16% reduction in diameter.[8]
Aspergillus nigerMycelial Growth Inhibition2MIC (50 µg/mL)83.83% reduction in diameter.[8]
Candida albicansMIC25 µg/mLComplete inhibition of growth.[5]
Candida albicansMembrane Permeability (PI Staining)20 µg/mL88.79% of cells stained positive.[5]
Candida albicansMembrane Permeability (PI Staining)25 µg/mL97.04% of cells stained positive.[5]
Fusarium oxysporumMycelial Growth Inhibition25 µg/mL50.35% inhibition.[7]
Fusarium oxysporumMycelial Growth Inhibition50 µg/mL66.58% inhibition.[7]
Fusarium oxysporumMycelial Growth Inhibition100 µg/mLComplete inhibition.[7]
Fusarium oxysporum f. sp. niveumEC₅₀60 µg/mL50% reduction in mycelial density.[2]
Magnaporthe griseaMIC (C14 Iturin W)20 µg/mLComplete inhibition of growth.[17]
Magnaporthe griseaMIC (C15 Iturin W)8 µg/mLComplete inhibition of growth.[17]
Cellular Target / ProcessFungal PathogenThis compound ConcentrationObserved EffectReference
ATPase ActivityAspergillus niger1/2 MIC (12.5 µg/mL)39% reduction.[8]
ATPase ActivityAspergillus nigerMIC (25 µg/mL)61.59% reduction.[8]
ATPase ActivityAspergillus niger2MIC (50 µg/mL)93.34% reduction.[8]
SDH ActivityAspergillus niger1/2 MIC (12.5 µg/mL)21.33% reduction.[8]
SDH ActivityAspergillus niger2MIC (50 µg/mL)84.86% reduction.[8]
MDH ActivityAspergillus niger1/2 MIC to 2MIC52.49% to 85.49% reduction.[8]
Mitochondrial Respiratory Complex IPhytophthora infestans50 µg/mLActivity reduced to ~61% of control.[12][13]
Mitochondrial Respiratory Complex IIPhytophthora infestans50 µg/mLActivity reduced to ~35% of control.[12][13]
Mitochondrial Respiratory Complex IIIPhytophthora infestans50 µg/mLActivity reduced to ~43% of control.[12][13]
Mitochondrial Respiratory Complex IVPhytophthora infestans50 µg/mLActivity reduced to ~31% of control.[12][13]
Mitochondrial Respiratory Complex VPhytophthora infestans50 µg/mLActivity reduced to ~38% of control.[12][13]

Visualized Mechanisms and Workflows

Diagram: Overall Mechanism of Action of this compound

G IturinA This compound Membrane Fungal Cell Membrane (Ergosterol Interaction) IturinA->Membrane Primary Target Pores Pore Formation & Membrane Disruption Membrane->Pores Permeability Increased Membrane Permeability Pores->Permeability ROS Reactive Oxygen Species (ROS) Accumulation Pores->ROS Leakage Ion (K+) Efflux & Cytoplasmic Leakage Permeability->Leakage Mito Mitochondrial Dysfunction (↓MMP, ↓ATP) Leakage->Mito Death Fungal Cell Death Leakage->Death ROS->Mito Signal Stress Signaling Activated (e.g., Hog1 MAPK) ROS->Signal Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis / Autophagy Mito->Apoptosis Damage->Apoptosis Apoptosis->Death

Caption: Logical flow of this compound's antifungal mechanism.

Diagram: this compound-Induced Oxidative Stress and Signaling

G IturinA This compound Membrane Membrane Perturbation IturinA->Membrane Mitochondria Mitochondria Membrane->Mitochondria triggers ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS generates OxidativeStress Oxidative Stress ROS->OxidativeStress Hog1 Hog1 MAPK Activation OxidativeStress->Hog1 activates CellWall Cell Wall Defects OxidativeStress->CellWall causes CellDeath Cell Death OxidativeStress->CellDeath induces Hog1->CellDeath contributes to CellWall->CellDeath contributes to

Caption: Signaling cascade initiated by this compound.

Diagram: Experimental Workflow for Mechanism Analysis

G cluster_assays Parallel Assays Start Fungal Culture (e.g., A. niger) Treatment Treat with this compound (Control, 1/2MIC, MIC, 2MIC) Start->Treatment Incubation Incubate (Time/Temp Specific) Treatment->Incubation MembraneAssay Membrane Integrity (PI Staining) Incubation->MembraneAssay ROSAssay ROS Detection (DCFH-DA Staining) Incubation->ROSAssay MitoAssay Mitochondrial Analysis (JC-1 Staining, ATPase) Incubation->MitoAssay MorphologyAssay Morphology (SEM / TEM) Incubation->MorphologyAssay Analysis Data Acquisition & Analysis (Microscopy, Spectrophotometry) MembraneAssay->Analysis ROSAssay->Analysis MitoAssay->Analysis MorphologyAssay->Analysis Conclusion Elucidate Mechanism Analysis->Conclusion

Caption: Workflow for studying this compound's antifungal action.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the twofold dilution method.[8]

  • Preparation: Prepare a stock solution of this compound. Serially dilute the stock solution twofold in a liquid medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate.

  • Inoculation: Prepare a fungal spore suspension (e.g., 10⁶ spores/mL). Add an equal volume of the spore suspension to each well containing the diluted this compound.

  • Controls: Include a positive control (spore suspension in medium without this compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an optimal temperature (e.g., 28°C) for 24-48 hours.

  • Assessment: The MIC is defined as the lowest concentration of this compound at which no visible fungal growth is observed.[8]

Cell Membrane Permeability Assay (Propidium Iodide Staining)

This method assesses membrane integrity by using a fluorescent dye that only enters cells with compromised membranes.[2][16]

  • Treatment: Culture fungal mycelia in a liquid medium. Treat the mycelia with different concentrations of this compound (e.g., 0, 1/2MIC, MIC, 2MIC) for a specified duration (e.g., 12 hours).

  • Staining: Harvest the mycelia and wash three times with Phosphate-Buffered Saline (PBS, pH 7.4). Resuspend the mycelia in PBS containing Propidium Iodide (PI) at a final concentration of 10 µg/mL.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Observation: Wash the mycelia again with PBS to remove excess dye. Observe the samples using a fluorescence microscope. Cells with damaged membranes will emit red fluorescence.[2]

Intracellular ROS Accumulation Assay (DCFH-DA Staining)

This assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[7][16]

  • Treatment: Treat fungal mycelia with various concentrations of this compound as described in the PI assay.

  • Staining: Harvest and wash the mycelia three times with PBS. Resuspend the mycelia in PBS containing 10 µM DCFH-DA.

  • Incubation: Incubate at 28°C for 30 minutes in the dark.

  • Observation: Wash the mycelia to remove the excess probe. Observe under a fluorescence microscope (excitation ~488 nm, emission ~525 nm). An increase in green fluorescence intensity indicates an accumulation of intracellular ROS.[7][16]

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

JC-1 is a cationic dye that indicates mitochondrial health by shifting its fluorescence emission from red (healthy, high MMP) to green (unhealthy, low MMP).[13]

  • Treatment: Treat fungal mycelia with this compound (e.g., 50 µg/mL) for a predetermined time (e.g., 16 hours).

  • Staining: Collect the treated mycelia and stain with 10 µg/mL of JC-1 in the dark for 20 minutes.

  • Observation: Monitor red and green fluorescence using a fluorescence microscope or spectrophotometer. A decrease in the red/green fluorescence intensity ratio indicates a drop in MMP.[13]

Conclusion and Future Directions

This compound employs a multi-pronged strategy to exert its potent antifungal effects. Its primary attack on the cell membrane initiates a cascade of destructive events, including oxidative stress, mitochondrial failure, and the induction of programmed cell death, ultimately leading to the demise of the fungal pathogen. The detailed understanding of this mechanism of action is crucial for its development as a biopesticide or therapeutic agent. Future research should focus on structure-activity relationship (SAR) studies to design analogs with enhanced potency and reduced toxicity[18][19], investigating potential synergistic effects with other antifungal agents, and overcoming challenges related to production yield and formulation.

References

An In-depth Technical Guide to the Isoforms of Iturin A (A1-A8): Structures and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the different isoforms of Iturin A (A1-A8), a class of potent antifungal cyclic lipopeptides produced by various Bacillus species. The document details their structural variations, presents quantitative data in a structured format, outlines common experimental protocols for their study, and visualizes their general mechanism of action.

Core Structure and Isoform Variation

This compound possesses a conserved cyclic heptapeptide (B1575542) structure composed of seven α-amino acids. The sequence is typically L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser.[1][2][3] The defining feature that differentiates the this compound isoforms is the length and branching of the β-amino fatty acid (β-AA) chain attached to the N-terminal L-asparagine. This lipid tail typically ranges from 14 to 17 carbon atoms.[4][5] The variations in the fatty acid chain, including normal (n), iso (branched at the penultimate carbon), and anteiso (branched at the antepenultimate carbon) configurations, give rise to the different isoforms, from A1 to A8.[6][7]

Quantitative Data of this compound Isoforms

The structural differences among this compound isoforms lead to variations in their molecular weights and formulas. The following table summarizes the key quantitative data for each isoform based on existing literature. It is important to note that Iturins A3, A4, and A5 are isomers with the same molecular mass, differing only in the branching of their C15 β-amino fatty acid chain.[6] Similarly, Iturins A6 and A7 are isomers with a C16 β-amino fatty acid.

Isoformβ-Amino Fatty Acid ChainMolecular FormulaMolecular Weight (Da)
Iturin A1C13C47H72N12O141029.1
Iturin A2n-C14C48H74N12O141043.2[8][9]
Iturin A3anteiso-C15C49H76N12O141057.2
Iturin A4n-C15C49H76N12O141057.2
Iturin A5iso-C15C49H76N12O141057.2[10]
Iturin A6n-C16C50H78N12O141071.2
Iturin A7iso-C16C50H78N12O141071.2
Iturin A8anteiso-C17C51H80N12O141085.3[7][11]

Experimental Protocols

The isolation, purification, and structural characterization of this compound isoforms involve a series of established biochemical techniques.

Isolation and Purification

A common workflow for isolating and purifying this compound isoforms from Bacillus culture is as follows:

  • Acid Precipitation: The cell-free culture supernatant is acidified to a pH of around 2.0 using concentrated HCl. This causes the lipopeptides to precipitate out of the solution. The mixture is then typically stored at 4°C overnight to ensure complete precipitation.[12]

  • Extraction: The precipitate is collected by centrifugation and then extracted with methanol (B129727) or another suitable organic solvent to dissolve the lipopeptides.[12]

  • Purification by High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to reversed-phase HPLC (RP-HPLC) for separation of the different isoforms. A C18 column is commonly used.[12][13] A linear gradient of acetonitrile (B52724) in water (often with a small amount of trifluoroacetic acid) is employed to elute the isoforms based on their hydrophobicity, which is determined by the length and branching of the fatty acid chain.[13]

Structural Elucidation

The precise structure of the purified this compound isoforms is determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS):

    • Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is used to determine the molecular weights of the purified isoforms.[12]

    • Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) is employed to fragment the parent ions. Analysis of the resulting fragment ions (typically b- and y-type ions) allows for the sequencing of the peptide backbone and the identification of the fatty acid chain length.[13][14]

    • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This is another powerful technique for determining the molecular weights of the isoforms and can also be used in tandem (MS/MS) for structural analysis.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are conducted to confirm the amino acid sequence, determine the stereochemistry of the amino acids, and elucidate the three-dimensional structure of the cyclic peptide in solution.[7]

Visualization of Biological Activity

The primary biological activity of this compound is its potent antifungal action. While the specific activities of each isoform can vary depending on the target organism, the general mechanism of action is understood to involve the disruption of the fungal cell membrane.

IturinA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound Isoforms This compound Isoforms Membrane_Interaction Interaction with Ergosterol-Rich Domains This compound Isoforms->Membrane_Interaction Hydrophobic interaction of fatty acid tail Pore_Formation Pore Formation Membrane_Interaction->Pore_Formation Ion_Leakage K+ Ion Leakage Pore_Formation->Ion_Leakage Oxidative_Stress Increased Reactive Oxygen Species (ROS) Pore_Formation->Oxidative_Stress Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Cell_Death

Caption: General mechanism of this compound's antifungal activity.

The diagram above illustrates the proposed workflow of this compound's antifungal action. The lipopeptide first interacts with the fungal cell membrane, with a preference for sterol-rich domains. This interaction leads to the formation of pores, disrupting membrane integrity.[15] The immediate consequences are an uncontrolled leakage of essential ions, such as K+, and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4] This cascade of events ultimately leads to mitochondrial dysfunction and programmed cell death in the fungal pathogen.

References

Iturin A: A Comprehensive Technical Guide on its Biological and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iturin A is a potent cyclic lipopeptide produced by various strains of Bacillus subtilis. It belongs to the iturin family of antibiotics, which are characterized by a heptapeptide (B1575542) ring linked to a β-amino fatty acid chain. This unique amphiphilic structure, consisting of a hydrophilic peptide ring and a hydrophobic lipid tail, is central to its diverse biological activities.[1][2] this compound has garnered significant attention in the scientific community for its strong antifungal properties, as well as its potential as an antibacterial, and anticancer agent. This technical guide provides an in-depth overview of the biological and physicochemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its biological function, particularly its ability to interact with and disrupt cell membranes. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄₈H₇₄N₁₂O₁₄[3]
Molecular Weight 1043.17 g/mol [3]
Structure Cyclic lipopeptide with a seven-amino-acid ring and a β-amino fatty acid chain. The peptide sequence is typically L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser. The fatty acid chain length can vary (C14-C17).[4]
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[5]
Critical Micelle Concentration (CMC) 1.2 x 10⁻⁴ M[6]
Surface Tension Reduction Can reduce the surface tension of water to approximately 39.0 mN/m.[6]

Biological Activities

This compound exhibits a broad spectrum of biological activities, making it a molecule of interest for various therapeutic and biotechnological applications.

Antifungal Activity

This compound is renowned for its potent antifungal activity against a wide range of pathogenic yeasts and fungi.[4] Its primary mechanism of action involves the disruption of the fungal cell membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[1]

Table of Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungi:

Fungal SpeciesMIC (µg/mL)Reference
Fusarium graminearum50[7]
Candida albicans25[8]
Aspergillus niger200 (inhibition)[9]
Botrytis cinerea200 (inhibition)[9]
Colletotrichum musae200 (inhibition)[9]
Sclerotium rolfsii200 (inhibition)[9]
Glomerella cingulata200 (inhibition)[9]
Rhizoctonia solani200 (inhibition)[9]
Various phytopathogenic fungi90 - 500[10]
Antibacterial Activity

While its antifungal properties are more pronounced, this compound also demonstrates activity against some bacteria, particularly Gram-positive species.[4] The mechanism is similar to its antifungal action, involving disruption of the bacterial cell membrane.

Table of Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria:

Bacterial SpeciesMIC (µg/mL)Reference
Various indicator strains90 - 300[10]
Cytotoxic Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.

Table of IC50 Values of this compound against Cancer Cell Lines:

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
A549Lung Cancer7.73Not Specified[11]
HTB-26Breast Cancer10 - 50Not Specified[12]
PC-3Pancreatic Cancer10 - 50Not Specified[12]
HepG2Hepatocellular Carcinoma10 - 50Not Specified[12]
Various Cancer Cell Lines-10 - 50Not Specified[12]
Hemolytic Activity

A notable biological property of this compound is its hemolytic activity, the ability to lyse red blood cells.[13] This occurs through a colloid-osmotic mechanism initiated by the formation of pores in the erythrocyte membrane.[13] While specific HC50 values (the concentration causing 50% hemolysis) are not consistently reported in the literature, the hemolytic potential is a critical consideration for its therapeutic applications. It has been observed that at high concentrations (≥ 125 µg/mL), this compound can exhibit hemolytic effects.[14]

Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in cell survival and inflammation.

Inhibition of the Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. It achieves this by reducing the phosphorylation of Akt and its downstream targets, GSK3β and FoxO3a.[3]

Akt_Pathway_Inhibition cluster_akt Akt Signaling IturinA This compound Akt Akt IturinA->Akt Inhibits phosphorylation pAkt p-Akt (Inactive) GSK3b GSK3β Akt->GSK3b Phosphorylates FoxO3a FoxO3a Akt->FoxO3a Phosphorylates pGSK3b p-GSK3β (Inactive) Apoptosis Apoptosis pGSK3b->Apoptosis Inhibits pFoxO3a p-FoxO3a (Inactive) pFoxO3a->Apoptosis Inhibits

Caption: this compound inhibits the Akt signaling pathway, leading to apoptosis.

Targeting of the MD-2/TLR4 Complex

This compound can also modulate inflammatory responses by targeting the myeloid differentiation factor 2 (MD-2)/Toll-like receptor 4 (TLR4) complex. This interaction can suppress downstream signaling pathways, such as the NF-κB pathway, which are involved in angiogenesis and cancer invasion.[15][16]

TLR4_Pathway_Inhibition cluster_tlr4 MD-2/TLR4 Signaling IturinA This compound MD2_TLR4 MD-2/TLR4 Complex IturinA->MD2_TLR4 Inhibits MyD88 MyD88 MD2_TLR4->MyD88 IKK IKK-α MyD88->IKK NFkB NF-κB IKK->NFkB Angiogenesis Angiogenesis & Invasion NFkB->Angiogenesis

Caption: this compound targets the MD-2/TLR4 complex, inhibiting pro-cancerous signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism suspension (adjusted to a standardized concentration, e.g., 0.5 McFarland standard)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Add 100 µL of sterile culture medium to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no this compound), and the twelfth well as a sterility control (no microorganism).

  • Inoculate wells 1 through 11 with 10 µL of the standardized microorganism suspension.

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of this compound in which no visible growth of the microorganism is observed.

MIC_Workflow start Start prep_plate Prepare 96-well plate with culture medium start->prep_plate add_iturin Add this compound stock to first well prep_plate->add_iturin serial_dilute Perform serial dilutions add_iturin->serial_dilute inoculate Inoculate wells with microorganism serial_dilute->inoculate incubate Incubate plate inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of this compound.

Materials:

  • This compound stock solution

  • Sterile 96-well plates

  • Mammalian cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (solvent only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with This compound seed_cells->treat_cells incubate_treatment Incubate treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Hemolytic Activity Assay

This assay quantifies the ability of this compound to lyse red blood cells.

Materials:

  • This compound stock solution

  • Freshly collected red blood cells (RBCs) from a suitable species (e.g., human, sheep)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Microplate reader

Procedure:

  • Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.

  • Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.

  • Add 100 µL of PBS containing various concentrations of this compound to the wells.

  • For controls, add 100 µL of PBS (negative control, 0% hemolysis) and 100 µL of 1% Triton X-100 (positive control, 100% hemolysis).

  • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Hemolysis_Workflow start Start prep_rbc Prepare 2% RBC suspension start->prep_rbc add_rbc Add RBCs to 96-well plate prep_rbc->add_rbc add_iturin Add this compound and controls add_rbc->add_iturin incubate Incubate add_iturin->incubate centrifuge Centrifuge plate incubate->centrifuge transfer_supernatant Transfer supernatant centrifuge->transfer_supernatant read_absorbance Read absorbance transfer_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis end End calculate_hemolysis->end

Caption: Workflow for the hemolytic activity assay.

Conclusion

This compound is a multifaceted lipopeptide with a compelling profile of biological activities, underpinned by its distinct physicochemical properties. Its potent antifungal action, coupled with emerging evidence of its antibacterial and anticancer potential, positions it as a promising candidate for further research and development in the pharmaceutical and agricultural sectors. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers working to unlock the full therapeutic and biotechnological potential of this compound. Further investigation into its in vivo efficacy, safety profile, and mechanisms of action will be crucial in translating its promising in vitro activities into tangible applications.

References

Iturin A: A Technical Guide to Molecular Docking and In Silico Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iturin A, a cyclic lipopeptide produced by various strains of Bacillus subtilis, has garnered significant attention in the scientific community for its potent antifungal and anticancer properties.[1][2] Its unique structure, consisting of a heptapeptide (B1575542) ring linked to a β-amino fatty acid chain, is responsible for its diverse biological activities.[1] This technical guide provides an in-depth overview of the molecular docking and in silico studies of this compound, offering a comprehensive resource for researchers and professionals involved in drug discovery and development. We will delve into the quantitative data from various studies, provide detailed experimental protocols for key in silico and in vitro assays, and visualize the complex biological pathways and experimental workflows.

In Silico Analysis of this compound: A Strategic Workflow

The exploration of this compound's therapeutic potential begins with a robust in silico workflow. This computational approach allows for the efficient prediction of its molecular targets, binding affinities, and potential mechanisms of action before proceeding to more resource-intensive experimental validation.

cluster_0 Data Acquisition & Preparation cluster_1 Computational Analysis cluster_2 Analysis & Validation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Target Identification Target Identification Target Preparation Target Preparation Target Identification->Target Preparation Target Preparation->Molecular Docking MD Simulations Molecular Dynamics Simulations Molecular Docking->MD Simulations Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Binding Energy Calculation Binding Energy Calculation MD Simulations->Binding Energy Calculation Data Correlation Data Correlation Binding Energy Calculation->Data Correlation Pose Analysis->Data Correlation In Vitro Assays In Vitro Assays In Vitro Assays->Data Correlation

Figure 1: In Silico Experimental Workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various molecular docking and in vitro studies of this compound.

Table 1: Molecular Docking Parameters of this compound with Various Protein Targets

Target ProteinLigandBinding Energy (kcal/mol)Interacting ResiduesReference
β-tubulinThis compound-7.0Pro274, Thr276, Glu27[1]
Fungal Lectin (Macrophomina phaseolina)This compound-333.45TYR09, ARG7, ASP37
Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA)This compoundHigh Affinity (qualitative)Not specified
Progesterone Receptor (PGR)This compound-5.5Not specified

Table 2: In Vitro Bioactivity of this compound

Activity TypeTarget Organism/Cell LineIC50 / EC50 / MICReference
AntifungalFusarium oxysporum f. sp. niveumEC50: 60 µg/mL[3]
AntifungalGaeumannomyces graminis var. triticiIC50: 34.7 µg/mL
AntifungalCandida albicansMIC: 32 µg/mL[2]
AntifungalFusarium graminearumMIC for complete inhibition: 50 µg/mL
AnticancerA549 (Human Lung Cancer)IC50: 7.73 µM
AnticancerMCF-7 (Human Breast Cancer)IC50: 42.79 µg/mL

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the in silico and in vitro analysis of this compound.

Molecular Docking Protocol for this compound (Cyclic Lipopeptide)

This protocol outlines a general procedure for performing molecular docking of this compound with a target protein using software like AutoDock.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem (Compound CID: 102287549) or model it using appropriate software.[4]

    • Optimize the geometry of the ligand using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

    • For cyclic peptides, specialized tools or manual definition of the cyclic constraints might be necessary.

  • Target Protein Preparation:

    • Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any existing ligands from the protein structure.

    • Add polar hydrogens and assign Kollman charges.

    • Define the binding site by specifying a grid box encompassing the active site residues.

  • Docking Simulation:

    • Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Set the docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations.

    • Run the docking simulation to generate multiple binding poses of this compound in the protein's active site.

  • Analysis of Results:

    • Analyze the docking results based on the binding energy and the clustering of poses.

    • The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic interactions.

Molecular Dynamics (MD) Simulation Protocol for this compound-Protein Complex using GROMACS

This protocol provides a general workflow for performing MD simulations to study the stability and dynamics of an this compound-protein complex.

  • System Preparation:

    • Start with the best-docked pose of the this compound-protein complex.

    • Choose a suitable force field (e.g., CHARMM36, AMBER).

    • Generate the topology files for both the protein and this compound. Parametrization of the cyclic lipopeptide may require specialized tools or manual parameterization.

    • Create a simulation box (e.g., cubic or dodecahedron) and solvate the system with an appropriate water model (e.g., TIP3P).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

    • Use the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • Perform NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.

    • Perform NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100-200 ns) without any restraints.

    • Save the trajectory data at regular intervals.

  • Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and hydrogen bond interactions over time to assess the stability of the complex.

MTT Assay Protocol for Determining the Cytotoxicity of this compound

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Plate the target cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Signaling Pathways Modulated by this compound

In silico and in vitro studies have revealed that this compound exerts its biological effects by modulating key signaling pathways. The following diagrams illustrate two of the most significant pathways.

This compound-Mediated Inhibition of the Akt Signaling Pathway in Cancer Cells

The PI3K/Akt signaling pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[2]

cluster_0 Fungal Cell IturinA This compound Membrane Cell Membrane Disruption IturinA->Membrane Mitochondria Mitochondria Membrane->Mitochondria stress ROS Reactive Oxygen Species (ROS) Accumulation Mitochondria->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Apoptosis Apoptosis LipidPeroxidation->Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Iturin A from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Iturin A, a potent antifungal lipopeptide produced by various Bacillus species. The information compiled herein is intended to guide researchers in developing efficient and scalable purification strategies for this compound for applications in agriculture, pharmaceuticals, and biotechnology.

Introduction

This compound is a cyclic lipopeptide antibiotic with a broad spectrum of antifungal activity, making it a promising candidate for the development of biocontrol agents and novel therapeutic drugs.[1][2] It is synthesized non-ribosomally by several strains of Bacillus, most notably Bacillus subtilis and Bacillus amyloliquefaciens.[1] The this compound family consists of several homologs that differ in the length of their fatty acid side chains.[2] Effective extraction and purification are critical steps to isolate this compound from the complex fermentation broth for further characterization and application. This document outlines common and effective methods for its purification.

Data Presentation: Comparison of Purification Techniques

The following table summarizes quantitative data from various studies on the extraction and purification of this compound, providing a comparative overview of different methodologies.

Method Bacterial Strain Key Parameters Yield/Concentration Purity Reference
Acid Precipitation & Methanol (B129727) ExtractionBacillus subtilis JA6M HCl to pH 2.0, overnight at 4°C, methanol extractionNot specifiedSufficient for HPLC[3]
Acid Precipitation & Methanol ExtractionBacillus amyloliquefaciens NCPSJ76M HCl to pH 2.0, 4h, methanol extractionEC50 of 60 µg/mL against F. oxysporumNot specified[4]
Aqueous Two-Phase System (ATPS)Bacillus amyloliquefaciens NJN-6Ethanol (B145695)/Ammonium (B1175870) sulfate (B86663) systemCorrelation coefficient of 0.9961 for 20-140 mg/LBaseline separation of homologs[5][6]
1-Butanol Extraction & Methanol Substitution (BEMS)Bacillus subtilis ATCC 215561-butanol extraction from culture supernatantHigher recovery efficiency than APMENot specified[7]
Biofilm Fermentation & Methanol ExtractionBacillus velezensis NDMethanol extraction from fermentation brothUp to 6.8 ± 0.1 g/LNot specified[8][9]
Preparative HPLCBacillus velezensis T701C18 column110 mg/L≥ 99.5%[10][11]

Experimental Workflow

The general workflow for the extraction and purification of this compound from a bacterial culture involves several key stages, from fermentation to final purification and analysis.

IturinA_Purification_Workflow Fermentation Bacterial Fermentation (e.g., Bacillus subtilis) Centrifugation Cell Removal (Centrifugation) Fermentation->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Extraction Extraction of Crude this compound Supernatant->Extraction AcidPrecipitation Acid Precipitation (pH 2.0) Extraction->AcidPrecipitation SolventExtraction Solvent Extraction (e.g., Butanol, Ethyl Acetate) Extraction->SolventExtraction ATPS Aqueous Two-Phase System (e.g., Ethanol/(NH4)2SO4) Extraction->ATPS CrudeExtract Crude Lipopeptide Extract AcidPrecipitation->CrudeExtract SolventExtraction->CrudeExtract ATPS->CrudeExtract Purification Purification CrudeExtract->Purification ColumnChromatography Column Chromatography (e.g., C18, Gel Filtration) Purification->ColumnChromatography HPLC Reversed-Phase HPLC Purification->HPLC PureIturinA Pure this compound ColumnChromatography->PureIturinA HPLC->PureIturinA Analysis Analysis and Characterization PureIturinA->Analysis MS Mass Spectrometry (MS) Analysis->MS NMR NMR Spectroscopy Analysis->NMR

Caption: Experimental workflow for this compound extraction and purification.

Experimental Protocols

Protocol 1: Extraction by Acid Precipitation and Methanol Extraction

This is a widely used and effective method for the initial recovery of lipopeptides from the culture supernatant.[3][4][7]

Materials:

  • Cell-free culture supernatant

  • 6M Hydrochloric Acid (HCl)

  • Methanol

  • Centrifuge and appropriate tubes

  • pH meter

Procedure:

  • Centrifugation: Centrifuge the bacterial culture at a high speed (e.g., 8,000 - 10,000 x g) for 10-20 minutes to pellet the bacterial cells.[12]

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant.

  • Acidification: Adjust the pH of the supernatant to 2.0 by slowly adding 6M HCl while stirring.[3][4]

  • Precipitation: Incubate the acidified supernatant at 4°C overnight to allow for the complete precipitation of the lipopeptides.[3][13]

  • Pellet Collection: Centrifuge the mixture at 8,000 - 10,000 x g for 10-20 minutes at 4°C to collect the precipitate. Discard the supernatant.[7][13]

  • Methanol Extraction: Resuspend the pellet in a suitable volume of methanol and vortex or shake for 30 minutes to extract the this compound.[3][4][14]

  • Clarification: Centrifuge the methanol extract to pellet any insoluble material.

  • Drying: The clarified methanol extract containing the crude this compound can be concentrated or dried using a rotary evaporator or vacuum centrifuge.

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the separation and purification of this compound homologs to a high degree of purity.[2][15]

Materials:

  • Crude this compound extract (dissolved in a suitable solvent like methanol)

  • HPLC system with a UV detector

  • C18 analytical or semi-preparative column (e.g., 4.6 x 250 mm, 5 µm particle size)[3][11]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate[2][16]

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA or Methanol[2][16]

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve the crude this compound extract in the mobile phase or methanol and filter through a 0.22 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions. A common starting condition is a mixture of water and acetonitrile (e.g., 60:40 v/v).[2]

  • Injection: Inject the filtered sample onto the HPLC column. The injection volume will depend on the column size and sample concentration.

  • Elution: Elute the bound this compound using a gradient or isocratic elution method. A typical gradient involves increasing the concentration of the organic solvent (Mobile Phase B) over time. For example, a linear gradient from 40% to 100% acetonitrile over 30-60 minutes can effectively separate this compound homologs.[17]

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 210 nm or 220 nm.[16][18]

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain purified this compound.

  • Purity Analysis: Re-inject a small amount of the purified fraction into the HPLC to confirm its purity.

Protocol 3: Aqueous Two-Phase System (ATPS) Extraction

ATPS offers a potentially more environmentally friendly and rapid alternative for the primary extraction of this compound.[5][6]

Materials:

  • Cell-free culture supernatant

  • Ethanol

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Centrifuge

Procedure:

  • System Formation: In a centrifuge tube, mix the cell-free supernatant with ethanol and ammonium sulfate. A typical ratio could be 1 mL of supernatant, 0.2 mL of ethanol, and 0.5 g of ammonium sulfate.[6]

  • Phase Separation: Vortex the mixture for a few minutes and then centrifuge at a moderate speed (e.g., 6,000 x g) for 5-10 minutes to facilitate the separation of the two phases.[6]

  • Phase Collection: this compound will partition into the ethanol-rich upper phase. Carefully collect this upper phase.

  • Further Processing: The collected phase can be directly analyzed by HPLC or subjected to further purification steps.

Characterization of Purified this compound

Once purified, the identity and structure of this compound can be confirmed using various analytical techniques:

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are used to determine the molecular weights of the this compound homologs.[3][19]

  • Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that can be used to sequence the peptide portion of the molecule.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the three-dimensional structure of this compound.[10]

By following these protocols and utilizing the comparative data, researchers can effectively extract and purify this compound for a wide range of scientific and industrial applications.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Iturin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the antifungal efficacy of Iturin A, a potent cyclic lipopeptide produced by various Bacillus species.[1] this compound demonstrates a broad spectrum of activity against pathogenic fungi by disrupting the integrity of the cell membrane, which leads to increased permeability and cell death.[1][2] Standardized antifungal susceptibility testing (AFST) is crucial for determining its potency and spectrum of activity, providing essential data for research and potential therapeutic applications. The protocols outlined below are based on established methods, including those guided by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.

Mechanism of Action Overview

This compound exerts its antifungal effect primarily by interacting with the fungal cytoplasmic membrane.[1] This interaction leads to the formation of ion-conducting pores, causing an increase in potassium (K+) permeability and the leakage of other vital cellular components.[1][3] This disruption of membrane integrity and homeostasis can trigger oxidative stress, mitochondrial damage, and ultimately lead to apoptosis or programmed cell death.[4][5]

cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Interior Membrane Ergosterol Component Pore Pore Formation Membrane->Pore Induces Leakage K+ and Ion Leakage Pore->Leakage Causes ROS Reactive Oxygen Species (ROS) Increase Leakage->ROS Triggers Apoptosis Apoptosis / Cell Death ROS->Apoptosis Leads to IturinA This compound IturinA->Membrane Binds to

Caption: Antifungal mechanism of this compound on a fungal cell.

Quantitative Data Summary: In Vitro Antifungal Activity of this compound

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following table summarizes reported MIC values for this compound against various fungal pathogens. It is important to note that MIC values can vary depending on the specific this compound homologue, the fungal strain, and the testing conditions, such as the growth medium used.[2]

Fungal SpeciesThis compound Concentration (µg/mL)MethodReference
Candida albicans25Broth Microdilution[2][6][7]
Candida albicans32Broth Microdilution[5]
Candida albicans (A1 homologue)5Broth Microdilution[8]
Candida albicans (A2/A4/A5 homologues)10Broth Microdilution[8]
Aspergillus niger- (Effective Inhibition)Broth Microdilution[4][9]
Fusarium graminearum50Broth Microdilution[3]
Fusarium oxysporum f. sp. niveum60 (EC₅₀)Mycelial Growth Inhibition[10]

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi, adapted from CLSI documents M27 and M38.[11][12]

1. Materials

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or DMSO).

  • Sterile 96-well flat-bottom microtiter plates.

  • Fungal culture grown on appropriate agar (B569324) (e.g., Potato Dextrose Agar - PDA).

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS for yeasts; Potato Dextrose Broth - PDB for molds).[2][13]

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS).

  • Spectrophotometer or hemocytometer.

  • Positive control antifungal (e.g., Nystatin, Amphotericin B).[2][5]

  • Sterile water and solvent for controls.

2. Inoculum Preparation

  • Yeasts (e.g., Candida albicans):

    • Subculture the yeast on a PDA plate and incubate at 35-37°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[8]

    • Further dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Molds (e.g., Aspergillus niger):

    • Grow the mold on a PDA plate at 28-30°C for 5-7 days until sporulation is evident.

    • Harvest spores by gently flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and scraping the surface.

    • Count the spores using a hemocytometer and adjust the suspension to a concentration of 1 x 10⁶ spores/mL.[13]

    • Dilute this suspension in the test broth to achieve a final inoculum of 0.4-5 x 10⁴ spores/mL in the wells.

3. Plate Preparation (Serial Dilution)

  • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • Prepare a working solution of this compound at twice the highest desired final concentration.

  • Add 200 µL of this this compound working solution to the first well of each test row.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the second-to-last well. Discard 100 µL from the second-to-last well.

  • The last well in each row should contain 100 µL of broth only, serving as the growth control (sterility control if uninoculated, positive growth control if inoculated). A solvent control should also be included.

4. Inoculation and Incubation

  • Add 100 µL of the final diluted fungal inoculum to each well (except sterility control wells). This brings the total volume to 200 µL and halves the this compound concentration to the desired final test range.[13]

  • Seal the plates and incubate at the appropriate temperature (35-37°C for Candida, 28-30°C for Aspergillus) for 24-48 hours.[2][13]

5. Determination of MIC

  • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.[2] For some drug-fungus combinations, a prominent reduction in growth (e.g., ≥50%) is used as the endpoint.

  • Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm.[2]

cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Fungus 1. Prepare Fungal Inoculum (0.5 McFarland or Spore Count) Inoculate 5. Inoculate Wells with Fungal Suspension Fungus->Inoculate Iturin 2. Prepare this compound Stock Dilute 4. Perform 2-Fold Serial Dilution of this compound Iturin->Dilute Plate 3. Add Broth to 96-Well Plate Plate->Dilute Dilute->Inoculate Incubate 6. Incubate Plate (24-48h) Inoculate->Incubate Read 7. Read Results Visually or by OD600 Incubate->Read MIC 8. Determine MIC Endpoint Read->MIC

Caption: Workflow for the broth microdilution antifungal assay.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity, observed as a zone of growth inhibition.

1. Materials

  • This compound stock solution.

  • Sterile filter paper disks (6 mm diameter).

  • Petri dishes (90 or 150 mm).

  • Appropriate agar medium (e.g., Mueller-Hinton Agar supplemented with glucose and methylene (B1212753) blue, or PDA).

  • Fungal culture.

  • Sterile saline (0.85% NaCl).

  • Positive control antifungal disks and blank solvent disks.

2. Inoculum and Plate Preparation

  • Prepare a fungal inoculum suspension as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard for yeasts or 10⁶ spores/mL for molds).

  • Uniformly streak the inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn.

  • Allow the plate to dry for 5-15 minutes before applying the disks.

3. Disk Application and Incubation

  • Aseptically apply a known amount of the this compound solution (e.g., 10-20 µL of a specific concentration) to sterile blank paper disks.[3]

  • Allow the solvent to evaporate completely.

  • Place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates. Ensure disks are pressed firmly to make full contact with the agar.

  • Incubate the plates under the appropriate conditions (e.g., 35°C for 24-48 hours for Candida).

4. Measurement and Interpretation

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

  • The size of the inhibition zone correlates with the susceptibility of the fungus to this compound. While this method is less quantitative than MIC testing, it is excellent for screening purposes.[14][15]

cluster_prep Preparation cluster_assay Assay Execution cluster_results Results Inoculum 1. Prepare Fungal Inoculum Plate 2. Prepare Agar Plate and Create Fungal Lawn Inoculum->Plate Place 4. Place Disks on Inoculated Agar Plate->Place Disk 3. Impregnate Paper Disks with this compound Disk->Place Incubate 5. Incubate Plate (24-48h) Place->Incubate Measure 6. Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for the agar disk diffusion antifungal assay.

References

Application of Iturin A as a Biocontrol Agent Against Plant Pathogens: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iturin A, a cyclic lipopeptide produced by various Bacillus species, notably Bacillus subtilis and Bacillus amyloliquefaciens, has emerged as a potent and promising biocontrol agent for the management of plant diseases.[1][2] Its broad-spectrum antifungal activity, coupled with its ability to induce systemic resistance in plants, makes it a valuable tool in sustainable agriculture.[2][3] This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers and professionals interested in utilizing this compound for plant pathogen control.

This compound's primary mechanism of action involves the disruption of fungal cell membranes, leading to increased permeability and ultimately cell death.[2][4] Additionally, it can trigger the plant's own defense mechanisms, primarily through the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, leading to induced systemic resistance (ISR).[2] This dual mode of action contributes to its efficacy against a wide range of phytopathogens.

Data Presentation: Efficacy of this compound Against Plant Pathogens

The following tables summarize the quantitative data on the effectiveness of this compound against various plant pathogens, providing a basis for comparison and application development.

Table 1: Minimum Inhibitory Concentration (MIC) and Effective Concentration (EC₅₀) of this compound

PathogenHost PlantMIC (µg/mL)EC₅₀ (µg/mL)Reference(s)
Fusarium graminearumWheat50-[2]
Fusarium oxysporum f. sp. niveumWatermelon-60[1]
Phytophthora infestansPotato50 (inhibition rate of 84.9%)-[4]
Candida albicans-32-[2]
Aspergillus niger-25-[5]
Rhizopus stoloniferCherry Tomato512 (effective inhibitory concentration)-[3]

Table 2: In Vivo Efficacy of this compound in Plant Disease Control

PathogenHost PlantThis compound ConcentrationDisease Reduction (%)Reference(s)
Rhizopus stoloniferCherry Tomato512 µg/mL50% reduction in disease incidence[3]
Phytophthora infestansPotato50 µg/mLSignificant inhibition of mycelial growth[4]
Fusarium oxysporum f. sp. niveumWatermelon30 µg/mLInhibition of mycelial growth and conidia germination[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, purification, and application of this compound as a biocontrol agent.

Protocol 1: Production and Extraction of this compound from Bacillus subtilis

Objective: To produce and extract crude this compound from a liquid culture of Bacillus subtilis.

Materials:

  • Bacillus subtilis strain (known this compound producer)

  • Landy medium or other suitable fermentation medium[6]

  • Shaker incubator

  • Centrifuge

  • 6M HCl

  • Methanol (B129727)

  • Rotary evaporator

  • Lyophilizer (optional)

  • Sterile flasks and tubes

Procedure:

  • Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into a sterile flask containing seed culture medium. Incubate at 30°C with shaking at 180 rpm for 24 hours.

  • Fermentation: Inoculate the production medium (e.g., Landy medium) with the seed culture (2% v/v). Incubate at 28-30°C with shaking at 150-200 rpm for 48-72 hours.[7][8]

  • Cell Removal: After incubation, centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the bacterial cells. Collect the cell-free supernatant.

  • Acid Precipitation: Adjust the pH of the supernatant to 2.0 with 6M HCl and let it stand at 4°C overnight to precipitate the lipopeptides.[1][9]

  • Crude Extraction: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the precipitate. Discard the supernatant.

  • Methanol Extraction: Resuspend the precipitate in methanol and shake vigorously for 1 hour at room temperature.[7] Repeat this step three times to ensure complete extraction.

  • Concentration: Pool the methanol extracts and concentrate them using a rotary evaporator at 40°C to obtain the crude this compound extract.

  • Drying: The crude extract can be further dried using a lyophilizer or under a stream of nitrogen gas. Store the dried extract at -20°C.

Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To purify this compound from the crude extract.

Materials:

Procedure:

  • Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase solvent. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile and water (with 10 mM ammonium acetate or 0.1% formic acid). A typical gradient might be:

      • 0-5 min: 30% Acetonitrile

      • 5-25 min: 30-80% Acetonitrile (linear gradient)

      • 25-30 min: 80% Acetonitrile

      • 30-35 min: 80-30% Acetonitrile (linear gradient)

      • 35-40 min: 30% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 214 nm or 205 nm.[11]

    • Injection Volume: 20 µL.

  • Fraction Collection: Collect the fractions corresponding to the this compound peaks based on the retention time of a standard, if available.

  • Purity Analysis: Re-inject the collected fractions into the HPLC to confirm their purity.

  • Solvent Evaporation: Evaporate the solvent from the purified fractions using a rotary evaporator or a vacuum centrifuge.

  • Storage: Store the purified this compound at -20°C.

Protocol 3: In Vitro Antifungal Activity Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.

Materials:

  • Purified this compound

  • Target fungal pathogen (e.g., Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile water or DMSO (for dissolving this compound)

Procedure:

  • Fungal Spore Suspension: Prepare a spore suspension of the target fungus in sterile water and adjust the concentration to 1 x 10⁵ spores/mL.

  • Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a small amount of DMSO). Perform a two-fold serial dilution of the this compound stock solution in the fungal growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the fungal spore suspension to each well.

  • Controls:

    • Positive Control: Wells containing the fungal suspension without this compound.

    • Negative Control: Wells containing only the growth medium.

    • Solvent Control: Wells containing the fungal suspension and the same concentration of the solvent used to dissolve this compound.

  • Incubation: Incubate the plate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.[12]

Protocol 4: In Vivo Plant Protection Assay

Objective: To evaluate the efficacy of this compound in protecting plants from a specific pathogen.

Materials:

  • Healthy host plants (e.g., tomato seedlings)

  • Purified this compound solution

  • Pathogen suspension (spores or mycelial fragments)

  • Sterile water

  • Spray bottles or pipettes

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Plant Preparation: Grow healthy plants to a suitable stage (e.g., 3-4 true leaves).

  • This compound Application: Prepare different concentrations of this compound solution in sterile water. Apply the solutions to the leaves of the plants using a spray bottle until runoff, or apply to the soil as a drench.[13]

  • Control Groups:

    • Negative Control: Plants treated with sterile water only.

    • Pathogen Control: Plants treated with sterile water and then inoculated with the pathogen.

  • Pathogen Inoculation: After a specific period (e.g., 24-48 hours) to allow for the induction of resistance, inoculate the plants with the pathogen suspension. This can be done by spraying the leaves or by wound inoculation.

  • Incubation: Place the plants in a growth chamber or greenhouse with conditions favorable for disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment: After a suitable incubation period (e.g., 5-10 days), assess the disease severity. This can be done by measuring the lesion size, counting the number of lesions, or using a disease severity index.[14]

  • Data Analysis: Calculate the percentage of disease reduction for each this compound concentration compared to the pathogen control.

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: this compound's Dual Mode of Action

IturinA_Action cluster_direct Direct Antagonism cluster_indirect Induced Systemic Resistance (ISR) This compound This compound Fungal Pathogen Fungal Pathogen This compound->Fungal Pathogen Binds to membrane Plant Cell Plant Cell This compound->Plant Cell Elicits response Membrane Disruption Membrane Disruption Fungal Pathogen->Membrane Disruption Causes pore formation Cell Death Cell Death Membrane Disruption->Cell Death SA Pathway SA Pathway Plant Cell->SA Pathway JA Pathway JA Pathway Plant Cell->JA Pathway Defense Gene Expression Defense Gene Expression SA Pathway->Defense Gene Expression JA Pathway->Defense Gene Expression

Caption: Dual mechanism of this compound against plant pathogens.

Diagram 2: Experimental Workflow for Biocontrol Potential Assessment

Biocontrol_Workflow cluster_production Production & Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Mechanism Analysis Fermentation Fermentation Extraction Extraction Fermentation->Extraction Purification (HPLC) Purification (HPLC) Extraction->Purification (HPLC) Quantification Quantification Purification (HPLC)->Quantification Antifungal Assay (MIC) Antifungal Assay (MIC) Purification (HPLC)->Antifungal Assay (MIC) Plant Treatment Plant Treatment Purification (HPLC)->Plant Treatment Pathogen Inoculation Pathogen Inoculation Plant Treatment->Pathogen Inoculation ISR Gene Expression ISR Gene Expression Plant Treatment->ISR Gene Expression Disease Assessment Disease Assessment Pathogen Inoculation->Disease Assessment

Caption: Workflow for evaluating this compound's biocontrol efficacy.

Diagram 3: Simplified Plant Defense Signaling Induced by this compound

Plant_Defense_Signaling This compound This compound Plant Cell Receptor Plant Cell Receptor This compound->Plant Cell Receptor Signal Transduction Cascade Signal Transduction Cascade Plant Cell Receptor->Signal Transduction Cascade Salicylic Acid (SA) Biosynthesis Salicylic Acid (SA) Biosynthesis Signal Transduction Cascade->Salicylic Acid (SA) Biosynthesis Jasmonic Acid (JA) Biosynthesis Jasmonic Acid (JA) Biosynthesis Signal Transduction Cascade->Jasmonic Acid (JA) Biosynthesis NPR1 NPR1 Salicylic Acid (SA) Biosynthesis->NPR1 MYC2 MYC2 Jasmonic Acid (JA) Biosynthesis->MYC2 PR Genes Expression PR Genes Expression NPR1->PR Genes Expression PDF1.2 Expression PDF1.2 Expression MYC2->PDF1.2 Expression Systemic Resistance Systemic Resistance PR Genes Expression->Systemic Resistance PDF1.2 Expression->Systemic Resistance

Caption: this compound-induced plant defense signaling pathways.

References

formulation of Iturin A for agricultural and pharmaceutical applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iturin A is a potent cyclic lipopeptide produced by various strains of Bacillus sp., most notably Bacillus subtilis and Bacillus amyloliquefaciens.[1][2] It is composed of a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain, a structure that confers amphiphilic properties and enables its primary mode of action at cellular membranes.[1] This unique structure is responsible for its broad-spectrum antifungal activity and emerging anticancer properties, making this compound a promising candidate for development in both agriculture and pharmaceuticals.[3] These application notes provide an overview of this compound's formulation strategies and detailed protocols for its extraction, purification, and preparation for biological application.

Section 1: Agricultural Applications

Application Note: this compound as a Biofungicide

This compound is a highly effective biological control agent against a wide range of phytopathogenic fungi.[1] Its primary mechanism of action involves the disruption of fungal cell membranes. The lipophilic fatty acid tail of this compound interacts with the sterols (primarily ergosterol) in the fungal membrane, creating pores or ion channels.[4][5] This leads to increased membrane permeability, leakage of essential ions like K+, and ultimately, cell death.[1][5]

Beyond its direct fungicidal activity, this compound can also induce systemic resistance (ISR) in plants.[4] When applied to plants, it can trigger defense mechanisms, leading to the synthesis of antimicrobial compounds and the reinforcement of cellular barriers, enhancing the plant's overall resistance to subsequent infections.[1][6] This dual mode of action—direct antagonism and host-mediated resistance—makes this compound a robust tool for sustainable agriculture and post-harvest disease management.[1][6] Formulations are typically aqueous suspensions or wettable powders designed for foliar spray or seed treatment.

Data Presentation: Antifungal Efficacy of this compound
PhytopathogenHost/ContextThis compound ConcentrationEfficacy/ResultReference(s)
Phytophthora infestansPotato Late Blight50 µg/mL84.9% mycelial growth inhibition[7][8]
Fusarium graminearumWheat ScabNot specifiedStructural deterioration of conidia and hyphae[1]
Rhizotocnia solaniRice Sheath BlightNot specifiedStrong inhibitory activity[9]
Botrytis cinereaPost-harvest rot512 µg/mLReduced lesion size on cherry tomatoes[6]
Various FungiStored Grains (Corn, Peanuts)50 - 100 ppmSignificant reduction in total mycoflora[10]
Fusarium oxysporum f. sp. niveumWatermelon Wilt30 - 150 µg/mLDose-dependent inhibition of mycelial growth[11]
Experimental Protocol 1: Preparation of an Aqueous this compound Formulation for Agricultural Use

This protocol describes the preparation of a simple aqueous solution of purified this compound for laboratory-scale testing on plants.

Materials:

  • Purified this compound (lyophilized powder)

  • Sterile deionized water

  • Tween 20 or similar surfactant

  • Sterile 50 mL conical tubes

  • Vortex mixer

  • Micropipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Weigh 10 mg of lyophilized this compound powder and place it into a sterile 50 mL conical tube.

  • Add 10 mL of sterile deionized water to create a 1 mg/mL (1000 ppm) stock solution.

  • Vortex thoroughly for 2-3 minutes until the this compound is completely dissolved. The solution may appear slightly cloudy.

  • Working Solution Preparation: Prepare a working solution based on the desired final concentration (e.g., 50 µg/mL). For a 50 µg/mL solution, add 2.5 mL of the 1 mg/mL stock solution to 47.5 mL of sterile deionized water in a new conical tube.

  • Surfactant Addition: Add a non-ionic surfactant, such as Tween 20, to the final working solution at a concentration of 0.01-0.05% (v/v) to ensure even coverage on plant surfaces. For a 50 mL solution, this corresponds to 5-25 µL of Tween 20.

  • Application: Mix gently by inversion. The formulation is now ready for application as a foliar spray or for in-vitro antifungal assays. Use the formulation on the same day of preparation for best results.

Visualization: Agricultural Application Workflow

cluster_prep Formulation cluster_app Application cluster_action Mechanism of Action cluster_outcome Outcome A Purified this compound B Aqueous Solution (+ Surfactant) A->B C Foliar Spray or Seed Treatment B->C D Direct Antifungal Activity (Membrane Disruption) C->D E Induced Systemic Resistance (Plant Defense Activation) C->E F Plant Disease Control D->F E->F

Workflow for this compound as a biofungicide.

Section 2: Pharmaceutical Applications

Application Note: this compound in Oncology and Drug Delivery

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines, including those from breast, liver, and lung cancers.[12][13][14] Its anticancer mechanism is multifaceted. A key process is the induction of intracellular Reactive Oxygen Species (ROS), which leads to oxidative stress, DNA damage, and disruption of the mitochondrial membrane potential.[7][12] This triggers programmed cell death pathways, including apoptosis, autophagy, and paraptosis.[12][15] Studies have shown that this compound can influence critical signaling pathways, such as the PI3K/Akt pathway, to inhibit cancer cell proliferation.[13][15]

The amphiphilic nature of this compound makes it suitable for incorporation into advanced drug delivery systems.[1] It can be formulated into liposomes, nanoparticles, or microemulsions to improve the solubility and bioavailability of poorly soluble drugs.[1] Furthermore, this compound itself has been formulated into enteric-coated microparticles for the oral delivery of therapeutic proteins like insulin (B600854), showcasing its potential to act as a permeation enhancer in the intestine.[16][17]

Data Presentation: Cytotoxicity of this compound Against Cancer Cell Lines
Cell LineCancer TypeIC50 / Effective ConcentrationExposure TimeReference(s)
HepG2Hepatocellular Carcinoma~30 µMNot specified[18]
Caco-2Colorectal Adenocarcinoma~70 µM48 h[14]
MCF-7Breast Adenocarcinoma42.79 µg/mLNot specified[15]
A549Lung Carcinoma7.73 µMNot specified[13]
BIU-87Bladder Cancer~30 µMNot specified[18]
In Vivo (HepG2 Xenograft)Hepatocellular Carcinoma3 mg/kg/day-58.55% tumor growth inhibition
Experimental Protocol 2: Formulation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol describes a standard laboratory method for encapsulating this compound into small unilamellar vesicles (SUVs) for in-vitro drug delivery studies.

Materials:

  • Purified this compound

  • Soybean Phosphatidylcholine (SPC) or similar lipid

  • Cholesterol

  • Chloroform and Methanol (B129727) (e.g., 2:1 v/v mixture)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Round-bottom flask (50 mL)

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Preparation: Dissolve 100 mg of SPC and 25 mg of cholesterol in 10 mL of a chloroform:methanol (2:1) solvent mixture in a 50 mL round-bottom flask. Add 10 mg of this compound to the lipid solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature (e.g., 30-40°C). Rotate the flask to ensure a thin, uniform lipid film forms on the inner wall. Continue evaporation for at least 1-2 hours (or overnight in a vacuum desiccator) to remove all residual solvent.[19]

  • Hydration: Add 10 mL of sterile PBS (pH 7.4) to the flask containing the dry lipid-drug film. The buffer should be pre-warmed to the same temperature used for evaporation.

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer for 30 minutes. This will cause the lipid film to peel off and form multilamellar vesicles (MLVs). The solution will appear milky.

  • Size Reduction (Sonication): To form small unilamellar vesicles (SUVs), sonicate the MLV suspension.

    • Bath Sonication: Place the flask in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes translucent.

    • Probe Sonication: Use a probe sonicator with pulses (e.g., 30 seconds on, 30 seconds off) for 5-10 minutes on ice to prevent overheating.

  • Sterilization and Purification: To remove any unencapsulated this compound and sterilize the formulation, pass the liposome (B1194612) suspension through a 0.22 µm syringe filter. The resulting translucent solution contains this compound-loaded liposomes ready for characterization or in-vitro cell culture experiments.

Visualization: this compound Anticancer Signaling Pathway

iturin This compound membrane Cancer Cell Membrane iturin->membrane Interacts with ros ROS Burst membrane->ros akt PI3K/Akt Pathway Inhibition membrane->akt mito Mitochondrial Dysfunction ros->mito dna DNA Damage ros->dna autophagy Autophagy & Paraptosis ros->autophagy apoptosis Apoptosis mito->apoptosis dna->apoptosis akt->apoptosis

Simplified signaling for this compound-induced cancer cell death.

Section 3: Foundational Protocols

Experimental Protocol 3: Extraction and Purification of this compound from Bacillus subtilis Culture

This protocol provides a general method for obtaining purified this compound from a liquid fermentation culture.

Materials:

  • Bacillus subtilis liquid culture supernatant

  • 6M Hydrochloric Acid (HCl)

  • Methanol

  • Deionized water

  • High-speed centrifuge and tubes

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) Acetate or Trifluoroacetic Acid (TFA) for mobile phase

  • Lyophilizer (freeze-dryer)

Procedure:

  • Cell Removal: Centrifuge the Bacillus subtilis fermentation broth at 8,000-10,000 x g for 20 minutes at 4°C to pellet the bacterial cells. Carefully decant and collect the cell-free supernatant.

  • Acid Precipitation: Adjust the pH of the supernatant to 2.0 by slowly adding 6M HCl while stirring.[16] This will cause the lipopeptides, including this compound, to precipitate out of the solution.

  • Precipitate Collection: Store the acidified supernatant at 4°C overnight to allow for complete precipitation. Collect the precipitate by centrifugation at 10,000 x g for 20 minutes. Discard the supernatant.

  • Crude Extraction: Resuspend the pellet in a minimal amount of deionized water and then add an excess of methanol (e.g., 5 volumes) to extract the lipopeptides.[20] Stir for 2-3 hours at room temperature.

  • Clarification: Centrifuge the methanol suspension to remove any insoluble material. Collect the methanol supernatant, which contains the crude this compound extract. Evaporate the methanol under vacuum to obtain a concentrated crude powder.

  • HPLC Purification: Dissolve the crude powder in the HPLC mobile phase starting condition (e.g., 35% acetonitrile in water with 10mM ammonium acetate).[21] Purify the this compound using an RP-HPLC system with a C18 column. Elute with a gradient of increasing acetonitrile concentration.

  • Fraction Collection: Collect the fractions corresponding to the this compound peaks, which can be identified by comparing retention times to a known standard or by subsequent mass spectrometry analysis.[2][21]

  • Final Product: Pool the pure fractions and remove the organic solvent via evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain purified this compound as a white, fluffy powder. Store at -20°C.

Visualization: this compound Extraction and Purification Workflow

A Bacillus sp. Fermentation Broth B Centrifugation (Cell Removal) A->B C Cell-Free Supernatant B->C D Acid Precipitation (pH 2.0 with HCl) C->D E Centrifugation (Precipitate Collection) D->E F Crude Lipopeptide Pellet E->F G Methanol Extraction F->G H Crude this compound Extract G->H I RP-HPLC Purification (C18 Column) H->I J Lyophilization (Freeze-Drying) I->J K Purified this compound Powder J->K

Workflow for this compound extraction and purification.

References

Application Notes and Protocols for Studying Iturin A-Cell Membrane Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various techniques to elucidate the mechanisms of action of Iturin A, a cyclic lipopeptide with potent antifungal properties, at the cell membrane level. The included protocols offer step-by-step guidance for researchers investigating the biophysical and biological consequences of this compound's interaction with cellular and model membranes.

Introduction to this compound and its Membrane-Disrupting Properties

This compound, produced by various strains of Bacillus subtilis, is a well-characterized lipopeptide known for its strong antifungal activity. Its primary mode of action involves the disruption of the fungal cell membrane's integrity. This interaction leads to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.[1][2] The amphiphilic nature of this compound, consisting of a cyclic heptapeptide (B1575542) and a β-amino fatty acid chain, facilitates its insertion into the lipid bilayer, where it is thought to form ion-conducting pores.[3][4] The presence of sterols, particularly ergosterol (B1671047) in fungal membranes, appears to play a crucial role in modulating the activity of this compound.[5][6]

Understanding the precise molecular interactions between this compound and cell membranes is critical for the development of novel antifungal agents and for optimizing its use in various applications, from agriculture to medicine. The following sections detail key experimental techniques to probe these interactions, providing both the theoretical background and practical protocols.

Techniques for Assessing Membrane Permeability

A primary consequence of this compound's interaction with cell membranes is an increase in permeability. Several assays can be employed to quantify this effect.

Ion Leakage Assays

This compound is known to cause the leakage of potassium ions (K⁺) from fungal cells.[1][7] Monitoring the efflux of ions is a direct method to assess membrane disruption.

Quantitative Data on this compound-Induced Ion Leakage

Target OrganismThis compound ConcentrationMethodKey FindingReference
Saccharomyces cerevisiae30 µMRadioactive K⁺ releaseIncreased K⁺ release, indicating membrane permeabilization.[5][6]
Fusarium graminearum50 µg/mLNot SpecifiedLeakage of K⁺ ions and other vital constituents.[8]
Fluorescent Dye-Based Leakage Assays (Liposome Model)

Liposomes, artificial vesicles composed of a lipid bilayer, are excellent model systems for studying the direct effects of this compound on membrane integrity. The release of an encapsulated fluorescent dye, such as calcein (B42510), upon membrane disruption can be quantified spectrophotometrically.

Experimental Protocol: Calcein Leakage Assay

Objective: To quantify the membrane-disrupting activity of this compound on model lipid vesicles.

Materials:

  • This compound stock solution (in DMSO or ethanol)

  • Lipids (e.g., POPC, or a fungal membrane mimic like POPC:Ergosterol)

  • Calcein

  • Sephadex G-50 column

  • HEPES buffer (or other suitable buffer)

  • Triton X-100 (10% v/v)

  • Fluorometer

Procedure:

  • Liposome (B1194612) Preparation:

    • Prepare large unilamellar vesicles (LUVs) containing 50 mM calcein by the extrusion method.

    • Remove unencapsulated calcein by size-exclusion chromatography (Sephadex G-50 column).

  • Assay Setup:

    • In a 96-well black plate, add the calcein-loaded liposomes to the desired final lipid concentration (e.g., 50 µM) in buffer.

    • Add varying concentrations of this compound to the wells.

    • Include a negative control (buffer only) and a positive control (1% Triton X-100 for 100% leakage).

  • Measurement:

    • Monitor the increase in calcein fluorescence over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.

  • Data Analysis:

    • Calculate the percentage of leakage using the following formula: % Leakage = [(F_sample - F_control) / (F_triton - F_control)] * 100 where F_sample is the fluorescence of the this compound-treated sample, F_control is the fluorescence of the untreated liposomes, and F_triton is the fluorescence after adding Triton X-100.

Cellular Permeability Assays Using Propidium Iodide (PI)

Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and binds to DNA, leading to a significant increase in fluorescence.

Quantitative Data on this compound-Induced Cellular Permeability

Target OrganismThis compound ConcentrationMethod% of PI-Positive CellsReference
Candida albicans20 µg/mLFlow Cytometry88.79%[9]
Candida albicans25 µg/mLFlow Cytometry97.04%[9]
Fusarium oxysporum60 µg/mLFluorescence MicroscopyIncreased red fluorescence observed[10]
Vibrio cholerae1x MICFlow CytometryIncreased PI-positive cells[11]

Experimental Protocol: Propidium Iodide Staining

Objective: To assess the effect of this compound on the plasma membrane integrity of fungal cells.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • This compound stock solution

  • Propidium iodide (PI) stock solution (1 mg/mL)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Grow fungal cells to the mid-logarithmic phase.

    • Wash and resuspend the cells in PBS to a concentration of 1 x 10⁶ cells/mL.

  • Treatment:

    • Incubate the cell suspension with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Include an untreated control.

  • Staining:

    • Add PI to a final concentration of 2 µg/mL to each sample.

    • Incubate in the dark for 15 minutes.

  • Analysis:

    • Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE-A or PerCP).

    • Alternatively, visualize the cells under a fluorescence microscope.

Biophysical Techniques for Characterizing Membrane Interactions

Biophysical methods provide detailed insights into the molecular mechanisms of this compound's interaction with lipid bilayers.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (lipid vesicles), allowing for the determination of thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Experimental Protocol: Isothermal Titration Calorimetry

Objective: To determine the thermodynamic profile of this compound binding to model membranes.

Materials:

  • Isothermal titration calorimeter

  • This compound solution (in buffer)

  • Liposome suspension (e.g., POPC or DMPC) in the same buffer

  • Degassing station

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound and a suspension of LUVs in the same buffer and degas both thoroughly.

  • ITC Experiment:

    • Load the liposome suspension into the sample cell and the this compound solution into the injection syringe.

    • Perform a series of injections of the this compound solution into the liposome suspension while monitoring the heat changes.

    • Perform a control titration of this compound into buffer to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to obtain the thermodynamic parameters.

Thermodynamic Data for this compound and Related Lipopeptides

LipopeptideLipid SystemKey Thermodynamic FindingReference
This compoundDMPC/Cholesterol MonolayersHighly negative excess free energy of mixing, suggesting specific complex formation.[12]
Mycosubtilin (B72517) (an Iturin)DMPC/CholesterolForms a stable complex with cholesterol.[13]
Surfactin AnaloguesPOPC VesiclesBinding is an entropy-driven process.[14]
Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature. It is used to study the effect of this compound on the phase transition behavior of lipid bilayers. Changes in the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) can provide information about how the lipopeptide perturbs the lipid packing.

Experimental Protocol: Differential Scanning Calorimetry

Objective: To investigate the effect of this compound on the thermotropic phase behavior of lipid membranes.

Materials:

  • Differential scanning calorimeter

  • Lipid suspension (e.g., DPPC)

  • This compound

  • Buffer

Procedure:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of the desired lipid composition in buffer.

    • Incubate the MLVs with different concentrations of this compound.

  • DSC Measurement:

    • Load the sample and a reference (buffer) into the DSC pans.

    • Scan a temperature range that encompasses the lipid phase transition at a controlled rate (e.g., 1°C/min).

  • Data Analysis:

    • Analyze the thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

Quantitative Data on this compound's Effect on Lipid Phase Transition

Lipid SystemThis compound ConcentrationEffect on Phase TransitionReference
DMPCLow concentrations (e.g., 2 mol%)Induces lateral phase separation into pure lipid and lipopeptide-lipid complexes.[15]

Visualization of Membrane Disruption

Microscopy techniques offer direct visualization of the morphological changes induced by this compound on both cellular and model membranes.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the topography of surfaces at the nanoscale. It can be used to observe the disruption of supported lipid bilayers (SLBs) by this compound in real-time.

Experimental Protocol: Atomic Force Microscopy

Objective: To visualize the dynamic process of membrane disruption by this compound on a supported lipid bilayer.

Materials:

  • Atomic force microscope

  • Freshly cleaved mica substrates

  • Small unilamellar vesicles (SUVs) for SLB formation

  • This compound solution

  • Imaging buffer

Procedure:

  • SLB Formation:

    • Form a supported lipid bilayer on a freshly cleaved mica surface by vesicle fusion.

  • AFM Imaging:

    • Image the stable SLB in buffer using tapping mode.

    • Inject a solution of this compound into the fluid cell and continue imaging to observe the time-course of membrane disruption.

  • Image Analysis:

    • Analyze the AFM images to characterize the nature of the membrane defects (e.g., pore formation, membrane thinning, or micellization).

Electron Microscopy (SEM and TEM)

Scanning electron microscopy (SEM) provides information about the surface morphology of cells, while transmission electron microscopy (TEM) reveals the internal ultrastructure. Both techniques can be used to visualize the damage caused by this compound to fungal cells.

Key Morphological Changes Observed with Electron Microscopy

Target OrganismThis compound ConcentrationTechniqueObserved EffectsReference
Yeast cellsFungicidal concentrationsSEM & TEMCell depression, disruption of plasma and nuclear membranes, formation of small vesicles.[16]
Fusarium graminearum50 µg/mL and 100 µg/mLTEMLarge gaps in cell walls, severe damage to plasma membranes.[8]
Fusarium oxysporum25 and 50 µg/mLSEMUneven cell surface, cytoplasm shrinkage.[17]

Molecular-Level Insights from Spectroscopy and Simulation

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR can provide detailed information about the structure, dynamics, and orientation of both this compound and the lipid molecules within the membrane. For instance, ²H NMR of deuterated lipids can reveal changes in the acyl chain order, while ³¹P NMR can probe the effects on the lipid headgroups.

Fluorescence Spectroscopy

Fluorescence-based techniques are highly sensitive for studying peptide-membrane interactions. For example, the intrinsic fluorescence of the tyrosine residue in this compound can be used to monitor its binding to membranes. Alternatively, fluorescently labeled this compound or lipid probes can be employed.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to visualize the interaction of this compound with a model lipid bilayer at an atomic level. These simulations can offer insights into the mechanism of pore formation and the specific interactions that stabilize the this compound-membrane complex.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of this compound action and a general workflow for its investigation.

IturinA_Mechanism IturinA This compound Membrane Fungal Cell Membrane (Ergosterol-rich) IturinA->Membrane Initial Interaction Binding Binding and Insertion Membrane->Binding Pore Pore Formation / Membrane Destabilization Binding->Pore Leakage Leakage of Ions (K+) and other Cellular Contents Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of this compound's antifungal action.

Experimental_Workflow cluster_invitro In Vitro / Biophysical cluster_incellulo In Cellulo / Biological Liposome_Assays Liposome Leakage Assays (Calcein, PI) ITC Isothermal Titration Calorimetry (ITC) DSC Differential Scanning Calorimetry (DSC) AFM Atomic Force Microscopy (AFM) NMR Solid-State NMR MIC Minimum Inhibitory Concentration (MIC) Permeability Cellular Permeability (PI Staining) Microscopy Electron Microscopy (SEM, TEM) IturinA This compound IturinA->Liposome_Assays IturinA->ITC IturinA->DSC IturinA->AFM IturinA->NMR IturinA->MIC IturinA->Permeability IturinA->Microscopy

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Iturin A Production in Bacillus amyloliquefaciens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the yield of Iturin A from Bacillus amyloliquefaciens.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No this compound Production

Question: My B. amyloliquefaciens culture is growing well (high cell density), but the this compound yield is very low or undetectable. What are the possible causes and how can I fix this?

Answer:

Low this compound yield despite good cell growth is a common issue that can stem from several factors, ranging from the culture conditions to the genetic makeup of your strain.

Potential Causes and Solutions:

  • Suboptimal Fermentation Conditions: The biosynthesis of secondary metabolites like this compound is highly sensitive to environmental parameters.

    • Nutrient Composition: The type and concentration of carbon and nitrogen sources are critical. Some studies show that inulin (B196767) and L-sodium glutamate (B1630785) can be effective carbon and nitrogen sources, respectively.[1][2] High initial glucose concentrations (e.g., above 26 g/L) might inhibit production.[3]

    • pH: The optimal pH for this compound production is often around 7.0.[1] Production can be significantly lower at acidic or highly alkaline pH values.

    • Temperature: The ideal temperature for this compound production is typically between 27°C and 30°C.[1][4]

    • Aeration: Inadequate oxygen supply can limit production. Ensure sufficient agitation (e.g., 180-230 rpm in shake flasks) and aeration in fermenters.[5][6]

  • Genetic Factors: The genetic background of your B. amyloliquefaciens strain is fundamental.

    • Inactive Biosynthesis Genes: The itu operon, which contains the genes for this compound synthesis (ituD, ituA, ituB, ituC), may have low transcriptional activity.[1][7] Consider inserting a strong constitutive promoter upstream of the itu operon to enhance its expression.[1]

    • Missing Essential Genes: The sfp gene, encoding a 4'-phosphopantetheinyl transferase, is crucial for the non-ribosomal peptide synthetases (NRPSs) that produce this compound.[7][8] Ensure your strain possesses a functional sfp gene.

    • Negative Regulators: Genes like abrB can act as negative regulators of secondary metabolite production. Deleting such genes has been shown to increase this compound yield.[5][9]

    • Endogenous Plasmids: Some endogenous plasmids may contain genes, such as those for Rap phosphatases (e.g., rapC, rapF, rapH), that can negatively impact this compound synthesis.[10][11] Curing the strain of these plasmids or knocking out these specific genes can enhance production.[10][11]

  • Precursor Limitation: The synthesis of this compound requires specific building blocks—fatty acids and amino acids.

    • Fatty Acid Supply: Strengthening the fatty acid synthesis pathway is an effective strategy.[5][9] This can be achieved by overexpressing key genes like accAD (acetyl-CoA carboxylase) and fabD (ACP S-malonyltransferase).[9]

    • Amino Acid Availability: The peptide portion of this compound is composed of Asn, Tyr, Gln, Pro, and Ser.[12][13] Supplementing the culture medium with limiting amino acids, particularly L-serine and L-proline, can significantly boost yields.[3][13][14] However, adding L-tyrosine may have a negative effect.[3]

Issue 2: Inconsistent this compound Yields Between Batches

Question: I am observing significant variability in this compound yield from one fermentation batch to another, even when using the same protocol. What could be causing this inconsistency?

Answer:

Inconsistent yields are often due to subtle, uncontrolled variations in experimental conditions.

Potential Causes and Solutions:

  • Inoculum Quality: The age and physiological state of the seed culture can have a major impact on the subsequent fermentation.

    • Standardize Inoculum: Always use a fresh, actively growing seed culture. Standardize the inoculum size (e.g., 1-5% v/v) and the incubation time of the seed culture (e.g., 12 hours).[5][6]

  • Medium Preparation: Minor differences in media components can lead to large differences in output.

    • Component Quality: Use high-quality, consistent sources for media components, especially complex ones like soybean meal or yeast extract.[5]

    • Precise Measurement: Ensure all components are weighed and measured accurately. The pH of the medium should be checked and adjusted precisely before sterilization.

  • Environmental Fluctuations: Even small changes in the physical environment can affect bacterial metabolism.

    • Incubator/Fermenter Calibration: Regularly calibrate the temperature and agitation speed of your incubators or fermenters to ensure they are accurate and stable.

    • Flask-to-Flask Variability: Ensure uniform aeration across all flasks by using consistent flask types, closure methods (e.g., foam plugs), and fill volumes (e.g., 25-50 mL in a 250-mL flask).[5]

Issue 3: Difficulty in Purifying this compound

Question: I am struggling to obtain a pure this compound sample from my fermentation broth. The process is inefficient, and I have significant product loss. What can I do to improve my purification protocol?

Answer:

This compound purification can be challenging due to its amphiphilic nature and the presence of other lipopeptides like surfactin (B1297464) and fengycin. A multi-step approach is typically required.

Potential Causes and Solutions:

  • Inefficient Initial Extraction: The first step of separating the lipopeptides from the culture broth is critical.

    • Acid Precipitation: This is the most common initial step. After removing the bacterial cells by centrifugation, adjust the supernatant pH to 2.0 with HCl.[6][15] This will precipitate the lipopeptides. Allow the precipitation to occur overnight at 4°C for maximum recovery.[16][17]

    • Solvent Extraction: After collecting the precipitate by centrifugation, extract it multiple times with a suitable solvent like methanol (B129727) or anhydrous ethanol (B145695) to dissolve the lipopeptides.[6][15]

  • Poor Chromatographic Separation: Co-purification with other lipopeptides is a common problem.

    • Reversed-Phase Chromatography: This is the method of choice for separating lipopeptide homologs. A C18 column is widely used.[15][16][18]

    • Gradient Elution: Use a gradient of an organic solvent (like methanol or acetonitrile) in water to effectively separate this compound from surfactins and fengycins.[15] A typical gradient might run from 40% to 100% methanol.[15]

    • Further Purification: For very high purity, a second chromatographic step, such as size-exclusion chromatography, may be necessary.[19]

Experimental Protocols

Protocol 1: Fermentation for this compound Production

This protocol is a general guideline and should be optimized for your specific strain and equipment.

  • Seed Culture Preparation:

    • Inoculate a single colony of B. amyloliquefaciens into 50 mL of LB medium in a 250-mL flask.

    • Incubate at 28-37°C with shaking at 180-230 rpm for 12 hours.[5][9]

  • Production Medium:

    • Prepare the this compound production medium. An example medium (per liter) is: 30 g corn starch, 70 g soybean meal, 1.0 g K₂HPO₄·3H₂O, 1.0 g MgSO₄·7H₂O, 1.0 g FeSO₄·7H₂O, and 0.01 g MnSO₄·H₂O.[5]

    • Dispense 25-50 mL of the medium into 250-mL flasks and autoclave.

  • Inoculation and Fermentation:

    • Inoculate the production medium with the seed culture (1-5% v/v).[6]

    • Incubate at 28°C with shaking at 230 rpm for 72 hours.[5][9]

Protocol 2: Extraction and Purification of this compound
  • Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[6]

  • Acid Precipitation:

    • Collect the supernatant and adjust the pH to 2.0 using 6 M HCl.[6][15]

    • Store the acidified supernatant at 4°C overnight to allow for complete precipitation of the lipopeptides.[16][17]

    • Centrifuge at 8,000 x g for 10 minutes to collect the precipitate.[6]

  • Solvent Extraction:

    • Discard the supernatant.

    • Wash the precipitate with acidic water (pH 2.0).

    • Extract the lipopeptides from the precipitate by resuspending and vortexing it in methanol or anhydrous ethanol. Perform this extraction three times to maximize recovery.[6][15]

    • Combine the solvent extracts and evaporate the solvent using a rotary evaporator to obtain the crude lipopeptide extract.

  • Chromatographic Purification (HPLC):

    • Dissolve the crude extract in a small volume of methanol.

    • Inject the sample onto a reversed-phase C18 HPLC column.[15]

    • Elute using a water/methanol or water/acetonitrile gradient. A sample gradient could be: 0-2 min, 40% methanol; 2-22 min, gradient to 80% methanol; 22-25 min, gradient to 100% methanol.[15]

    • Monitor the elution at 220 nm and collect the fractions corresponding to the this compound peaks.[15]

    • Confirm the identity and purity of the collected fractions using mass spectrometry (MS).[12][16]

Data Summary Tables

Table 1: Effect of Carbon and Nitrogen Sources on this compound Production

Carbon SourceRelative YieldNitrogen SourceRelative YieldReference
InulinBestL-sodium glutamateBest[1][2]
GlucoseGoodBeef Extract PowderModerate[1][2]
StarchGoodPeptoneModerate[1][2]
SucroseModerateAmmonium SulfateLow[1][2]
LactoseLowYeast PowderModerate[1][2]

Table 2: Effect of Environmental Conditions on this compound Production

ParameterOptimal ValueConditionRelative YieldReference
pH 7.0pH 6.0High[1]
pH 7.0Optimal[1]
pH 8.0Moderate-Low
Temperature 27-30 °C25 °CHigh[4]
27 °COptimal[1]
30 °COptimal[4][6]
35 °CDecreased[20]

Table 3: Examples of Increased this compound Yield via Genetic Engineering

Strain ModificationFold Increase in YieldFinal Titer (mg/L)Reference
Genome Shuffling (two rounds)2.03179.22[6][12]
Promoter replacement (PbacA) & abrB deletion1.81-[5][9]
Overexpression of degQ-113.1[1]
Deletion of endogenous plasmid & rap genes-849.9[10][11]
Strengthening fatty acid synthesis (accAD, fabD, lcfA etc.)6.592960[9]
Modular pathway engineering (fatty acid & amino acid synthesis)-8530[13]

Visualizations

Diagrams of Workflows and Pathways

experimental_workflow cluster_0 Strain Improvement Strategy start Wild-Type B. amyloliquefaciens mutagenesis Mutagenesis (UV, NTG, etc.) start->mutagenesis Initial Strain shuffling Genome Shuffling mutagenesis->shuffling Create Mutant Pool screening High-Throughput Screening shuffling->screening Generate Recombinants genetic_eng Genetic Engineering (Promoter swap, Gene knockout) screening->genetic_eng Select Top Producers analysis Yield Analysis (HPLC) screening->analysis fermentation Fermentation Optimization (Medium, pH, Temp) genetic_eng->fermentation Rational Design fermentation->analysis Optimize Conditions final_strain High-Yield Strain analysis->final_strain Verify Improvement

Caption: A typical experimental workflow for improving this compound yield.

iturin_biosynthesis_pathway cluster_1 Simplified this compound Biosynthesis & Regulation precursors Central Carbon Metabolism (e.g., Glycolysis) fatty_acids Fatty Acid Precursors (β-amino fatty acids) precursors->fatty_acids amino_acids Amino Acid Precursors (Asn, Gln, Pro, Ser, Tyr) precursors->amino_acids nrps This compound NRPS Assembly fatty_acids->nrps Building Block amino_acids->nrps Building Blocks itu_operon itu Operon Transcription (ituA, ituB, ituC, ituD) itu_operon->nrps Synthetase Enzymes iturin_a This compound nrps->iturin_a sfp sfp Gene (PPTase) sfp->nrps Activation (Co-factor) abrB AbrB abrB->itu_operon Repression degQ DegQ degQ->itu_operon Activation

Caption: Key pathways and regulators in this compound biosynthesis.

troubleshooting_flowchart cluster_2 Troubleshooting Low this compound Yield start Low this compound Yield check_growth Is cell growth (OD) normal? start->check_growth growth_issues Troubleshoot Growth: - Check medium components - Sterilization issues - Inoculum viability check_growth->growth_issues No check_conditions Are fermentation conditions optimal? (pH, Temp, Aeration) check_growth->check_conditions Yes optimize_conditions Optimize Fermentation: - Test different C/N sources - Adjust pH/Temp/RPM check_conditions->optimize_conditions No check_genetics Is the strain genetically capable? check_conditions->check_genetics Yes solution Yield Improved optimize_conditions->solution genetic_mods Genetic Engineering: - Check for sfp gene - Overexpress itu operon - Knock out repressors (abrB) check_genetics->genetic_mods No check_precursors Is precursor supply a bottleneck? check_genetics->check_precursors Yes genetic_mods->solution precursor_mods Enhance Precursors: - Overexpress fatty acid genes - Supplement with Ser/Pro check_precursors->precursor_mods Likely precursor_mods->solution

Caption: A logical workflow for troubleshooting low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important? this compound is a cyclic lipopeptide produced by species of Bacillus, most notably B. amyloliquefaciens and B. subtilis.[6] It consists of a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain.[7][12] Its primary importance lies in its potent antifungal activity against a wide range of plant pathogens, making it a promising candidate for use as a biological control agent in agriculture.[12] It also has potential applications in biomedicine.[1]

Q2: How is this compound production regulated in Bacillus? this compound biosynthesis is a complex process regulated by a network of genes. The core synthesis is carried out by non-ribosomal peptide synthetases (NRPSs) encoded by the itu operon.[7] The expression of this operon is controlled by various pleiotropic regulators. For instance, DegQ can act as a positive regulator, while AbrB often functions as a repressor.[1][9] The functionality of the NRPS machinery also depends on post-translational modification by a 4'-phosphopantetheinyl transferase, encoded by the sfp gene.[8]

Q3: What analytical methods are used to quantify this compound? The standard method for quantifying this compound is High-Performance Liquid Chromatography (HPLC).[12] Crude or purified extracts are typically run on a reversed-phase C18 column with detection by a UV detector (usually around 220 nm).[15] For confirmation of identity and characterization of different this compound homologs (which differ by the length of their fatty acid chain), Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used.[8][12][16]

Q4: Can I improve this compound yield without genetic engineering? Yes, significant improvements can often be achieved by optimizing the fermentation process.[6] This includes:

  • Medium Optimization: Systematically testing different carbon and nitrogen sources, as well as their concentrations.[4] Response surface methodology (RSM) is a powerful statistical tool for this purpose.[1]

  • Process Parameter Optimization: Fine-tuning the pH, temperature, and agitation/aeration rates.[1]

  • Precursor Feeding: Supplementing the medium with key amino acid precursors like L-serine or L-proline during fermentation.[3][14]

Q5: What are some of the most effective genetic strategies for boosting this compound production? Several genetic engineering strategies have proven highly effective:

  • Promoter Engineering: Replacing the native promoter of the itu operon with a stronger, constitutive promoter to drive high-level transcription.[1]

  • Strengthening Precursor Supply: Overexpressing genes involved in the biosynthesis of fatty acids and key amino acids to eliminate precursor bottlenecks.[5][9][21]

  • Deleting Negative Regulators: Knocking out genes like abrB or those encoding Rap phosphatases that repress secondary metabolite synthesis.[9][10][11]

  • Genome Shuffling: A technique that uses recursive protoplast fusion to recombine the genomes of multiple mutant strains, allowing for rapid evolution towards a high-yield phenotype.[6][12]

References

troubleshooting Iturin A purification by HPLC to remove contaminants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Iturin A using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC purification of this compound, offering potential causes and solutions.

Problem 1: Poor Peak Resolution or Co-elution of Contaminants

Question: My chromatogram shows broad peaks, and I cannot separate the this compound isomers from other contaminants. What should I do?

Answer: Poor peak resolution is a common issue in this compound purification, often due to the presence of multiple isomers and co-produced lipopeptides like surfactin (B1297464) and fengycin.[1][2][3][4][5] To improve separation, consider the following strategies:

  • Optimize the Gradient Elution: A shallow gradient can enhance the separation of closely eluting compounds.[6][7] If you observe co-elution, try decreasing the rate of organic solvent increase in your mobile phase. For example, if your peaks of interest elute between 35% and 50% acetonitrile (B52724), you can "stretch out" this portion of the gradient to increase the separation time between them.[6]

  • Adjust the Mobile Phase Composition:

    • Solvent Choice: Acetonitrile generally provides better peak symmetry for this compound compared to methanol (B129727).[1]

    • Additives: The use of ion-pairing agents like trifluoroacetic acid (TFA) or buffers such as ammonium (B1175870) acetate (B1210297) can improve peak shape and resolution.[1][8] A common mobile phase combination is acetonitrile and water with 0.05% TFA.[8]

  • Column Selection: Ensure you are using a high-resolution C18 column. A column with a smaller particle size (e.g., 5 µm) and a longer length (e.g., 250 mm) can provide better separation efficiency.[9][10]

  • Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.

Problem 2: Peak Tailing

Question: The peaks for this compound in my chromatogram are asymmetrical and show significant tailing. What is causing this, and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[11] For this compound, which contains amino acid residues, interactions with residual silanol (B1196071) groups on the silica-based C18 column are a common cause.[11]

  • Mobile Phase pH: Operating at a lower pH (e.g., by adding formic acid or TFA to the mobile phase) can suppress the ionization of residual silanol groups on the stationary phase, reducing their interaction with the polar moieties of this compound and thus minimizing peak tailing.[11]

  • Column Condition:

    • Column Void: A void at the column inlet can cause peak distortion. This can be checked by reversing and flushing the column.[11]

    • Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent is recommended.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample before injection.[11]

Problem 3: Low Yield or Recovery of this compound

Question: After the purification process, the final yield of this compound is very low. How can I improve the recovery?

Answer: Low recovery can stem from inefficient sample preparation or losses during the purification process.

  • Optimize Sample Preparation: The initial extraction of this compound from the fermentation broth is critical.

    • Butanol Extraction and Methanol Substitution (BEMS): This method has been shown to be more effective for recovering this compound from culture supernatant compared to acid precipitation and methanol extraction (APME).[9][12]

    • Aqueous Two-Phase System (ATPS): Using an ethanol/ammonium sulfate (B86663) system is another efficient method for extracting this compound from fermentation broth.[13][14]

  • Prevent Precipitation: Ensure that the buffer concentration in your mobile phase is not too high, as this can cause precipitation when mixed with the organic solvent, leading to system blockage and sample loss.

  • Check for Leaks: Leaks in the HPLC system can lead to a loss of sample and inaccurate quantification. Visually inspect all fittings and connections.[15]

Frequently Asked Questions (FAQs)

Q1: What are the common contaminants I should expect during this compound purification?

A1: The most common contaminants are other lipopeptides co-produced by Bacillus species, primarily surfactin and fengycin .[2][3][4][5] Additionally, this compound itself is a mixture of several isomers (e.g., A2, A3, A4, etc.) that differ in the length and branching of their fatty acid chains, which can make achieving a single, sharp peak challenging.[1]

Q2: What is a good starting point for an HPLC method for this compound purification?

A2: A good starting point would be a reversed-phase HPLC method using a C18 column. Below are two example protocols that can be adapted:

ParameterMethod 1Method 2
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.05% Trifluoroacetic acid (TFA) in water10 mM Ammonium Acetate
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20-60% B over 50 minIsocratic at 40% B
Flow Rate 1.0 mL/min1.0 mL/min
Detection 210 nm260 nm
Reference [8][1]

Q3: How should I prepare my sample before injecting it into the HPLC?

A3: Proper sample preparation is crucial for good results and to protect your column.

  • Extraction: Extract this compound from the culture supernatant using an effective method like BEMS or ATPS.[9][13]

  • Precipitation: Acidify the culture supernatant to a pH of 2.0 with HCl and incubate at 4°C to precipitate the lipopeptides.[8]

  • Redissolution: Dissolve the precipitate in a suitable solvent like methanol.[8]

  • Filtration: Always filter your sample through a 0.45 µm filter before injection to remove any particulate matter that could clog the column.[9]

Q4: My baseline is noisy. What could be the cause?

A4: A noisy baseline can be caused by several factors:

  • Contaminated Mobile Phase: Impurities in your solvents or buffers can cause a noisy or drifting baseline. Use HPLC-grade solvents and high-purity water.

  • Air Bubbles: Air bubbles in the pump or detector can cause baseline spikes. Degas your mobile phase before use.

  • Pump Issues: Worn pump seals or malfunctioning check valves can cause pressure fluctuations and a noisy baseline.

  • Detector Lamp: An aging detector lamp can also contribute to increased noise.

Visualizations

Experimental Workflow for this compound Purification

cluster_0 Sample Preparation cluster_1 HPLC Analysis Fermentation Bacillus spp. Fermentation Broth Extraction Extraction (e.g., BEMS or ATPS) Fermentation->Extraction Precipitation Acid Precipitation (pH 2.0) Extraction->Precipitation Dissolution Dissolution in Methanol Precipitation->Dissolution Filtration Filtration (0.45 µm filter) Dissolution->Filtration HPLC Reversed-Phase HPLC (C18 Column) Filtration->HPLC Fractionation Fraction Collection HPLC->Fractionation Analysis Purity Analysis (e.g., MS, Re-injection) Fractionation->Analysis

Caption: Workflow for this compound purification.

Troubleshooting Logic for Poor Peak Resolution

Start Poor Peak Resolution Q1 Is the gradient optimized? Start->Q1 A1 Steepen or shallow the gradient where peaks elute Q1->A1 No Q2 Is the mobile phase appropriate? Q1->Q2 Yes A1->Q2 A2 Use Acetonitrile instead of Methanol. Add TFA or Ammonium Acetate. Q2->A2 No Q3 Is the column in good condition? Q2->Q3 Yes A2->Q3 A3 Use a high-resolution C18 column. Check for voids or contamination. Q3->A3 No End Improved Resolution Q3->End Yes A3->End

Caption: Troubleshooting poor HPLC peak resolution.

References

optimizing fermentation conditions for enhanced Iturin A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Iturin A Synthesis

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting strategies for enhancing this compound production during fermentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a focus of research?

This compound is a potent antifungal cyclic lipopeptide produced by various Bacillus species, such as Bacillus subtilis and Bacillus amyloliquefaciens.[1][2] It consists of a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain.[1][2] Its strong, broad-spectrum antifungal activity, combined with low toxicity to humans and animals, makes it a promising candidate for developing biopesticides to control plant pathogens and for therapeutic applications against mycoses.[1][3]

Q2: What are the primary factors influencing this compound yield in fermentation?

The production of this compound is a complex process influenced by multiple factors. The key parameters to control are the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and the presence of specific precursor amino acids.[4][5][6] Genetic factors, including the expression level of the itu operon and pleiotropic regulators like DegQ, also play a crucial role.[2][7]

Q3: What is a typical fermentation time and temperature for this compound production?

Fermentation for this compound production is often carried out for 48 to 60 hours.[4] The optimal temperature for production is generally lower than the optimal temperature for cell growth. For instance, a common strategy is to grow cells at 37°C for the first 24 hours to achieve high biomass, then shift the temperature down to 27-30°C to favor this compound synthesis for the remainder of the fermentation.[4][8]

Q4: How is this compound typically extracted and quantified from a culture broth?

A common method for extraction involves centrifuging the culture broth to remove cells, followed by acid precipitation of the supernatant (e.g., with HCl to pH 2) at 4°C.[3][4] The resulting precipitate, rich in lipopeptides, is then recovered by centrifugation and dissolved in methanol (B129727).[4] Quantification is reliably performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.[3][8]

Section 2: Troubleshooting Guide

Q1: My Bacillus strain shows excellent growth (high cell density), but the this compound yield is consistently low. What are the likely causes?

This is a common issue indicating that culture conditions favor biomass accumulation over secondary metabolite production. Several factors could be responsible:

  • Suboptimal C/N Ratio: An imbalance in carbon and nitrogen can lead to poor yields. High glucose concentrations, for example, may not be suitable for this compound production.[4]

  • Inappropriate Precursors: The this compound peptide backbone is composed of specific amino acids (l-Asn, d-Tyr, d-Asn, l-Gln, l-Pro, d-Asn, l-Ser).[4] A deficiency of these precursors in the medium can limit synthesis. Conversely, some amino acids, like L-tyrosine, have been reported to negatively affect production.[4]

  • Incorrect pH: The optimal pH for this compound production is typically around 7.0.[2] Metabolic activity during fermentation can cause the pH to drop, inhibiting the synthesis pathway if not controlled.

  • Poor Aeration: While not extensively detailed in the provided results, adequate oxygen supply is critical for the metabolic activity required for lipopeptide synthesis.

  • Timing of Synthesis: this compound is a secondary metabolite, and its production often begins during the late logarithmic or early stationary phase of growth. Adding key precursors like amino acids at the 12-hour mark, rather than at the beginning, has been shown to significantly increase yield by ensuring they are available when synthesis ramps up.[4]

Q2: How can I systematically optimize the carbon and nitrogen sources for my specific strain?

A systematic approach is crucial. Two common methodologies are:

  • One-Factor-at-a-Time (OFAT): This involves varying one component (e.g., glucose concentration) while keeping all others constant to find the local optimum for that factor. Repeat this for each key component (primary carbon source, nitrogen source, key metal ions). While straightforward, it may miss synergistic interactions.

  • Response Surface Methodology (RSM): RSM is a more advanced statistical technique for experimental design that allows for the evaluation of multiple parameters and their interactions simultaneously.[2][6] This method is more efficient at finding the true optimal conditions for factors like carbon, nitrogen, and mineral concentrations.[2] Studies have shown fructose, sucrose, and mannitol (B672) can be better carbon sources than glucose, while soybean meal and L-asparagine are effective nitrogen sources.[5][6]

Q3: The pH of my culture drops significantly after 24 hours. How can I mitigate this and does it matter?

A drop in pH is common due to the production of organic acids during bacterial metabolism. This is highly significant because a suboptimal pH can severely inhibit the enzymatic machinery responsible for this compound synthesis. The optimal pH is often near neutral (7.0).[2]

  • Mitigation Strategies:

    • Buffering Agents: Incorporate a biological buffer (e.g., MOPS, HEPES) into your medium formulation.

    • Automated pH Control: In a bioreactor setting, use an automated system to feed a base (e.g., NaOH) or acid as needed to maintain the target pH.

    • Fed-Batch Strategy: A controlled feeding strategy, such as a two-stage stepwise glucose feeding approach, can prevent the rapid accumulation of acidic byproducts and has been shown to significantly enhance production.[2]

Q4: I am having trouble achieving reproducible results between fermentation batches. What should I check?

Inconsistency often stems from variability in the inoculum.

  • Standardize Inoculum Preparation: Ensure your seed culture is prepared identically each time. Use cells from the same growth phase (typically mid-to-late logarithmic phase) and inoculate your production culture to the same initial optical density (OD).

  • Medium Preparation: Double-check the preparation and sterilization of your fermentation medium. Slight variations in component concentrations or sterilization methods can impact outcomes.

  • Consistent Fermentation Parameters: Precisely control physical parameters like temperature, agitation speed (e.g., 150 rpm), and fermentation time.[4]

Section 3: Data Reference Tables

Table 1: Effect of Carbon Source on this compound Production

Carbon SourceConcentration (g/L)Producing StrainThis compound Yield (g/L)Reference
Glucose21B. subtilis ZK-H2~0.64[4]
Glucose26B. subtilis ZK-H2~0.66[4]
Glucose31B. subtilis ZK-H2Reduced Yield[4]
FructoseNot SpecifiedB. subtilisBetter than glucose[5]
SucroseNot SpecifiedB. subtilisBetter than glucose[5]
MannitolNot SpecifiedB. subtilisBetter than glucose[5]
Inulin7.97B. amyloliquefaciens C2LP0.099 (as part of RSM)[2]

Table 2: Effect of Precursor Amino Acid Addition on this compound Yield All additions were made at 12 hours into the fermentation of B. subtilis ZK-H2, with a baseline yield of 0.64 g/L.

Amino Acid AddedConcentration (g/L)Resulting this compound Yield (g/L)Reference
L-Asparagine (Asn)0.120.75[4]
L-Glutamic acid (Glu)0.120.73[4]
L-Glutamine (Gln)0.120.77[4]
L-Proline (Pro)0.120.76[4]
L-Aspartic acid (Asp)0.040.76[4]
L-Serine (Ser)VariousNo significant effect[4]
Asn + Gln + Pro (RSM Optimized)0.075 + 0.199 + 0.1460.85[4]

Section 4: Experimental Protocols

Protocol 1: Seed Culture and Inoculum Preparation

  • Strain Revival: Streak a cryopreserved stock of your Bacillus strain onto a nutrient agar (B569324) plate and incubate at 37°C for 18-24 hours until single colonies are visible.

  • Primary Seed Culture: Inoculate a single, well-isolated colony into a 50 mL flask containing 10 mL of a standard growth medium (e.g., LB or Nutrient Broth).

  • Incubation: Incubate the flask at 37°C on a rotary shaker at 180-200 rpm for 12-16 hours, or until the culture reaches the mid-to-late logarithmic growth phase.

  • Inoculation: Transfer a standardized volume of the seed culture into your main fermentation medium to achieve a consistent starting cell density (e.g., an initial OD600 of 0.1).

Protocol 2: Extraction and Quantification of this compound via HPLC

  • Sample Collection: Aseptically withdraw 1 mL of culture broth from your fermenter.

  • Cell Removal: Centrifuge the sample at 9,300 RCF for 10 minutes to pellet the bacterial cells.[4]

  • Acid Precipitation: Transfer the supernatant to a new microtube. Add 80 µL of 15% HCl to acidify the sample to approximately pH 2.0.[4]

  • Incubation: Let the sample stand at 4°C for at least 12 hours to allow for complete precipitation of the lipopeptides.[4]

  • Pellet Recovery: Centrifuge at 9,300 RCF for 10 minutes. Carefully discard the supernatant.

  • Methanol Extraction: Add 500 µL of pure methanol to the precipitate and vortex thoroughly to dissolve the lipopeptides.[4] Let it extract for 30 minutes.

  • Clarification: Centrifuge the methanolic solution at 9,300 RCF for 10 minutes to remove any insoluble debris.[4]

  • Filtration: Filter the supernatant through a 0.22-µm PTFE syringe filter into an HPLC vial.[4]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm).[3]

    • Mobile Phase: A common mobile phase is a mixture of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (e.g., 65:35, v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV detector at a specified wavelength (typically 210-220 nm).

    • Quantification: Compare the peak area of the sample to a standard curve prepared with purified this compound.

Section 5: Visual Guides

Workflow_Optimizing_Iturin_A cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_ferm Phase 3: Production cluster_analysis Phase 4: Analysis Strain Strain Selection & Inoculum Prep Medium Basal Medium Formulation OFAT OFAT Screening (C/N Sources, pH, Temp) Strain->OFAT RSM RSM for Interaction Analysis OFAT->RSM Refine variables Fermentation Controlled Fermentation (Batch or Fed-Batch) RSM->Fermentation Extract Extraction (Acid Precipitation) Fermentation->Extract Quantify Quantification (HPLC) Extract->Quantify Quantify->OFAT Iterate / Refine Iturin_Biosynthesis_Regulation cluster_signals Environmental & Cellular Signals cluster_regulators Global & Specific Regulators cluster_operon Biosynthesis Operon QS Quorum Sensing (Cell Density) ComA ComA QS->ComA activates Nutrients Nutrient Availability (C, N, Phosphate) DegU DegU Nutrients->DegU Stress Environmental Stress Stress->DegU ItuOperon itu Operon (ituA, ituB, ituC, ituD) ComA->ItuOperon activates DegU->ItuOperon activates AbrB AbrB AbrB->ItuOperon represses DegQ DegQ DegQ->DegU stabilizes (positive) IturinA This compound Synthesis ItuOperon->IturinA

References

strategies to prevent degradation of Iturin A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Iturin A during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of solid this compound?

For long-term stability, it is recommended to store solid this compound at -20°C. Under these conditions, it has been reported to be stable for at least four years. For shorter-term storage, 2-8°C is also acceptable.

Q2: How should I store this compound in solution?

This compound is soluble in methanol (B129727), DMSO, and dimethylformamide. Stock solutions should be prepared in a solvent of choice, purged with an inert gas to prevent oxidation, and stored at -20°C in tightly sealed containers to prevent evaporation and moisture absorption. For aqueous solutions, it is advisable to use buffers within a pH range of 6 to 9, where this compound has shown good stability.

Q3: Is this compound sensitive to pH changes?

This compound exhibits good stability over a broad pH range, typically from 2.0 to 12.0, when assessing its residual antimicrobial activity. However, prolonged exposure to strongly acidic or alkaline conditions could potentially lead to the hydrolysis of the peptide bonds. For optimal stability in aqueous solutions, maintaining a pH between 6 and 9 is recommended.

Q4: Does light affect the stability of this compound?

While specific photostability data for this compound is limited, it is a general good practice to protect peptide-based molecules from light to prevent potential photodegradation. Therefore, it is recommended to store both solid this compound and its solutions in amber vials or in the dark.

Q5: Can I subject this compound solutions to freeze-thaw cycles?

Repeated freeze-thaw cycles should be avoided as they can potentially affect the stability of peptides in solution, leading to aggregation or degradation. It is recommended to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of antifungal activity in stored samples. Degradation due to improper storage temperature.Store solid this compound at -20°C for long-term storage. For solutions, aliquot and store at -20°C.
Oxidation of the sample.Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving this compound. Store solutions in tightly sealed vials.
Hydrolysis due to inappropriate pH.If using aqueous solutions, ensure the pH is maintained between 6 and 9. Use buffered solutions for better pH control.
Photodegradation.Protect solid samples and solutions from light by using amber vials or storing them in the dark.
Precipitation of this compound in aqueous solution. Poor solubility at the working concentration.This compound has limited solubility in water. Consider using a co-solvent like DMSO or methanol for the stock solution and then diluting it in the aqueous buffer.
pH is outside the optimal range.Adjust the pH of the aqueous solution to be within the 6-9 range.
Inconsistent results in bioassays. Degradation during the experiment.Minimize the time this compound is kept at room temperature or in suboptimal conditions during your experimental setup.
Inaccurate concentration due to solvent evaporation.Ensure vials are tightly sealed during storage and use. Re-quantify the concentration if solvent loss is suspected.

Quantitative Data on this compound Stability

Parameter Condition Observation Reference
Temperature 37°C to 100°C for 1 hourRetained antimicrobial activity[1]
121°C for 15 minutesRetained antimicrobial activity[1]
pH 2.0 to 12.0 for 4 hours at room temperatureRetained antimicrobial activity[1]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this study.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile (B52724):water mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a defined period.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Expose to a high temperature (e.g., 70°C) in a stability chamber for a defined period.

    • At each time point, dissolve a sample in the solvent to the target concentration for analysis.

  • Photodegradation (Solution):

    • Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At each time point, withdraw samples from both the exposed and control solutions for analysis.

3. HPLC Analysis:

  • Use a validated stability-indicating HPLC method with a C18 column.

  • A common mobile phase is a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or ammonium (B1175870) acetate.

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).

  • Quantify the peak area of the intact this compound and any degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point under each stress condition.

  • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

Visualizations

IturinA_Degradation_Pathways cluster_stress Stress Conditions cluster_degradation Potential Degradation Mechanisms IturinA This compound (Cyclic Lipopeptide) Acid Acidic pH Base Alkaline pH Oxidation Oxidizing Agents (e.g., H2O2) Heat High Temperature Light UV/Visible Light Acid->IturinA Hydrolysis Peptide Bond Hydrolysis (Ring Opening) Acid->Hydrolysis Base->IturinA Base->Hydrolysis Oxidation->IturinA SideChainMod Amino Acid Side Chain Modification Oxidation->SideChainMod Heat->IturinA Heat->Hydrolysis Heat->SideChainMod Light->IturinA Light->SideChainMod DegradationProducts Degradation Products Hydrolysis->DegradationProducts SideChainMod->DegradationProducts FattyAcidMod Fatty Acid Tail Modification FattyAcidMod->DegradationProducts

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow start Start: this compound Sample stress Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) start->stress sampling Collect Samples at Different Time Points stress->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Quantify this compound and Degradation Products hplc->data end End: Assess Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic start Problem: Loss of this compound Activity check_storage Check Storage Conditions start->check_storage temp Is temperature correct? (-20°C for long-term) check_storage->temp Temperature ph Is pH of solution correct? (6-9 for aqueous) check_storage->ph pH light Is it protected from light? check_storage->light Light temp->ph Yes correct_temp Action: Store at -20°C temp->correct_temp No ph->light Yes correct_ph Action: Adjust pH, use buffer ph->correct_ph No correct_light Action: Use amber vials/store in dark light->correct_light No end Resolution: Improved Stability correct_temp->end correct_ph->end correct_light->end

Caption: Troubleshooting logic for loss of this compound activity.

References

Technical Support Center: Refining Antifungal Assay Protocols for Consistent Iturin A Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iturin A antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to achieve consistent and reproducible results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during this compound antifungal assays.

Question: Why am I observing high variability in my Minimum Inhibitory Concentration (MIC) results for this compound?

Answer: Inconsistent MIC values for this compound can stem from several factors. This compound is a lipopeptide, and its amphiphilic nature can lead to self-aggregation and solubility issues in aqueous media, affecting its effective concentration.[1] Additionally, variability in inoculum preparation and the composition of the culture medium can significantly impact results.

To troubleshoot, consider the following:

  • Solvent and Dilution: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO, methanol) before preparing serial dilutions in the assay medium.[2] Precipitation during the assay can drastically alter the concentration of active this compound.

  • Inoculum Standardization: The density and growth phase of the fungal inoculum are critical.[3] Use a standardized procedure to prepare the inoculum, such as adjusting the spore suspension to a specific optical density or using a hemocytometer for accurate cell counting.[4][5][6]

  • Media Composition: The components of the culture medium can interact with this compound, affecting its bioavailability and antifungal activity.[7][8] For instance, certain lipids or proteins in the medium may sequester the lipopeptide. It is recommended to use a consistent and well-defined medium, such as RPMI-1640 or Potato Dextrose Broth (PDB), for all experiments.[7][9]

  • Plate Incubation: Ensure consistent incubation conditions (temperature, time, and humidity) for all plates. Variations can lead to different fungal growth rates and, consequently, variable MIC readings.[10]

Question: My agar (B569324) diffusion assay shows irregular or no clear zones of inhibition with this compound. What could be the cause?

Answer: Poor diffusion of this compound through the agar is a common issue due to its lipophilic nature. This can result in small, hazy, or irregularly shaped inhibition zones.

  • Agar Concentration and Type: The density of the agar can impede the diffusion of large molecules like this compound. Consider using a lower concentration of agar or a different type of agar to facilitate better diffusion.

  • Solvent for this compound: The solvent used to dissolve this compound before applying it to the disc or well can affect its diffusion. A solvent that evaporates quickly and does not interfere with fungal growth is ideal.

  • Pre-incubation: A pre-incubation step at a lower temperature (e.g., 4°C) for a few hours after applying this compound can allow the compound to diffuse into the agar before significant fungal growth begins, potentially leading to clearer zones.

Question: I am observing "skipped wells" in my broth microdilution assay (growth in wells with higher concentrations of this compound and no growth in lower concentrations). Why is this happening?

Answer: Skipped wells are often indicative of a few potential problems:

  • Pipetting Errors: Inaccurate serial dilutions can lead to incorrect concentrations of this compound in the wells. Ensure careful and accurate pipetting technique.

  • Contamination: Contamination of a single well with a resistant microbe can result in unexpected growth. Maintain sterile techniques throughout the procedure.

  • This compound Precipitation: At higher concentrations, this compound may precipitate out of the solution, reducing its effective concentration in those wells and allowing for fungal growth. Visually inspect the wells for any signs of precipitation.

Below is a logical workflow for troubleshooting inconsistent MIC results:

IturinA_Mechanism cluster_cell Fungal Cell CellMembrane Cell Membrane PoreFormation Pore Formation & Increased Permeability CellMembrane->PoreFormation Mitochondrion Mitochondrion EnergyDysfunction Energy Supply Dysfunction Mitochondrion->EnergyDysfunction CellDeath Cell Death IturinA This compound IturinA->CellMembrane Interacts with OxidativeStress Reactive Oxygen Species (ROS) Accumulation IturinA->OxidativeStress IonLeakage Ion & Solute Leakage PoreFormation->IonLeakage IonLeakage->CellDeath OxidativeStress->Mitochondrion Damages EnergyDysfunction->CellDeath BrothMicrodilutionWorkflow Start Start Inoculum_Prep Prepare Standardized Fungal Inoculum Start->Inoculum_Prep Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate Inoculum_Prep->Serial_Dilution Inoculate_Plate Inoculate Plate with Fungal Suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (e.g., 24-48h, 35°C) Inoculate_Plate->Incubate_Plate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_MIC End End Read_MIC->End

References

Iturin A Technical Support Center: Managing Fungal Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for managing the development of fungal resistance to Iturin A.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary antifungal mechanism of this compound?

This compound is a cyclic lipopeptide that exhibits potent, broad-spectrum antifungal activity.[1][2] Its primary mechanism involves disrupting the integrity of the fungal cell membrane.[1][3] It has been shown to form pores in the membrane, leading to an increase in potassium ion (K+) permeability and the leakage of essential cellular contents, which ultimately results in cell death.[1][4] Recent studies also suggest that this compound may specifically target and activate voltage-gated potassium (Kv) channels, stimulating K+ efflux from the cell.[5] Additionally, this compound can induce apoptosis through pathways involving oxidative stress and the accumulation of reactive oxygen species (ROS).[6][7]

IturinA_Mechanism cluster_extracellular Extracellular cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular IturinA This compound MembraneTarget Membrane Interaction (Pore Formation / Kv Channel Activation) IturinA->MembraneTarget Binds to membrane ROS Reactive Oxygen Species (ROS) Increase IturinA->ROS Induces IonLeakage K+ Ion Efflux & Content Leakage MembraneTarget->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath ROS->CellDeath

Caption: Mechanism of action for this compound against fungal cells.

Q2: My Minimum Inhibitory Concentration (MIC) values for this compound are higher than those reported in the literature. What are the potential causes?

Several factors can influence MIC results. If you observe unexpectedly high MIC values, consider the following troubleshooting steps:

  • Purity of this compound: Verify the purity and integrity of your this compound stock. Commercial preparations can contain various isoforms, which may have slightly different activities.[8] Ensure it has been stored correctly and has not degraded.

  • Media Composition: The growth medium used for the assay can significantly impact results.[2] Components in the media may interact with the lipopeptide, reducing its effective concentration. Standardize your media (e.g., RPMI-1640, YEPD, PDB) and compare it to the conditions used in the cited literature.[2][9]

  • Inoculum Preparation: Ensure your fungal spore or cell suspension is at the correct concentration (e.g., 1 x 10⁵ spores/mL).[10] An overly dense inoculum can overwhelm the compound, leading to artificially high MIC readings.

  • Incubation Conditions: Verify the temperature and duration of incubation. For Aspergillus niger, incubation is typically done at 28°C for 24 hours.[9] Deviations can affect both fungal growth rates and this compound activity.

  • Inherent Strain Variability: The fungal strain you are using may have naturally lower susceptibility compared to the reference strains used in published studies. It is crucial to test against a known sensitive reference strain as a control.

Q3: How can I determine if my fungal strain has developed resistance to this compound?

Developing resistance is a common issue with prolonged exposure to antimicrobial agents.[9] Use the following workflow to investigate suspected resistance:

  • Establish a Baseline MIC: First, determine the MIC of this compound for your parent (wild-type) fungal strain that has not been exposed to the compound. This serves as your baseline for comparison.

  • Perform Serial MIC Testing: After exposing the fungus to this compound over multiple generations (see Protocol 2), perform a new MIC assay on the potentially resistant strain.

  • Confirm Resistance: A significant and reproducible increase (typically defined as ≥4-fold) in the MIC value for the exposed strain compared to the parent strain indicates the development of resistance.

  • Investigate the Mechanism (Optional): If resistance is confirmed, you can explore the underlying molecular mechanisms. Common fungicide resistance mechanisms include alteration of the drug's target site, reduced uptake, or active export of the drug via efflux pumps.[11][12]

Resistance_Workflow Start Observe Unexpected Fungal Growth at Expected MIC MIC_Assay Perform MIC Assay on Suspected Strain and Parental (Wild-Type) Strain Start->MIC_Assay Compare Compare MIC Values: MIC(suspected) vs MIC(parental) MIC_Assay->Compare No_Resistance No Significant Change. Review Experimental Parameters (Q2). Compare->No_Resistance MIC(suspected) ≈ MIC(parental) Resistance Significant Increase (e.g., ≥4-fold). Resistance Confirmed. Compare->Resistance MIC(suspected) >> MIC(parental) Mechanism Optional: Investigate Mechanism (Gene Sequencing, Efflux Assays) Resistance->Mechanism Management_Strategies cluster_combo Combination Therapy cluster_rotation Treatment Scheduling cluster_integrated Integrated Approach Title Resistance Management Strategies a1 This compound + Azoles (e.g., Fluconazole) b1 Rotate with Antifungals of a Different Class c1 Combine with Other Biocontrol Agents a2 This compound + Polyenes (e.g., Amphotericin B) a3 This compound + Other Lipopeptides (e.g., Surfactin) b2 Use High Initial Dose to Reduce Selection Pressure c2 Implement Cultural Practices to Reduce Fungal Load

References

enhancing the antifungal activity of Iturin A through synergistic combinations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the antifungal activity of Iturin A through synergistic combinations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antifungal mechanism?

A1: this compound is a cyclic lipopeptide produced by various strains of Bacillus subtilis.[1][2] It exhibits potent antifungal activity against a broad spectrum of pathogenic fungi.[1][3] The primary mechanism of action involves the interaction of this compound with the fungal cell membrane, leading to increased permeability, leakage of essential ions like K+, and ultimately cell death.[1][4] It can also induce apoptosis-like processes in fungal cells.[1]

Q2: Why use this compound in synergistic combination with other agents?

A2: Utilizing this compound in synergistic combinations can enhance its antifungal efficacy, broaden its spectrum of activity, and reduce the required dosage, which can minimize potential toxicity and the development of drug resistance.[1][5] Synergistic effects have been observed when this compound is combined with other lipopeptides (like surfactin), conventional antifungal drugs (such as azoles and polyenes), chitosan, and essential oils.[1][6]

Q3: What are some common synergistic partners for this compound?

A3: Common synergistic partners for this compound include:

  • Surfactin (B1297464): Another lipopeptide from Bacillus subtilis that can enhance the membrane-disrupting activity of this compound.[6]

  • Chitosan: A natural biopolymer that disrupts the fungal cell wall and membrane, creating opportunities for this compound to enter the cell more effectively.[7][8]

  • Azole Antifungals (e.g., Fluconazole): These drugs inhibit ergosterol (B1671047) synthesis, a key component of the fungal cell membrane.[9] The combination with this compound, which also targets the membrane, can lead to a potent synergistic effect.[10]

  • Essential Oils (e.g., Thyme oil, Lemongrass oil): These natural compounds contain components like thymol (B1683141) and carvacrol (B1668589) that can disrupt fungal membranes and inhibit efflux pumps, thereby increasing the intracellular concentration and efficacy of this compound.[11][12]

Q4: How is synergy between this compound and another compound quantified?

A4: Synergy is typically quantified using the checkerboard broth microdilution assay to determine the Fractional Inhibitory Concentration Index (FICI).[5][13][14] The FICI is calculated by summing the Fractional Inhibitory Concentrations (FICs) of each agent in the combination. The interaction is generally interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifferent: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[10][15]

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.

  • Question: My MIC values for this compound against the same fungal strain are inconsistent across experiments. What could be the cause?

  • Answer:

    • Purity and Quantification of this compound: Inconsistent purity or inaccurate quantification of your this compound stock solution is a primary source of variability. It is crucial to purify this compound, often using techniques like High-Performance Liquid Chromatography (HPLC), and accurately quantify the concentration.[2][16][17]

    • Solubility and Aggregation: this compound is an amphiphilic molecule and can self-aggregate in aqueous solutions, which may affect its bioavailability in the assay.[1] Ensure complete solubilization of your this compound stock, possibly using a small amount of a suitable solvent like methanol (B129727) before diluting in the test medium.

    • Inoculum Preparation: The density of the fungal inoculum must be standardized for each experiment. Variations in the number of fungal cells will directly impact the MIC value.

    • Media Composition: The composition of the culture medium can influence the activity of this compound. Ensure you are using the same batch and formulation of media for all replicate experiments.

Issue 2: Difficulty in dissolving this compound for experiments.

  • Question: I am having trouble dissolving my purified this compound powder to make a stock solution. What is the recommended procedure?

  • Answer:

    • Initial Solubilization: Due to its lipophilic nature, this compound has poor solubility in water. It is recommended to first dissolve the this compound powder in a small volume of an organic solvent such as methanol or dimethyl sulfoxide (B87167) (DMSO).

    • Aqueous Dilution: Once dissolved, you can then dilute this stock solution to the desired working concentration in your aqueous culture medium. Be sure to vortex or mix thoroughly during dilution to prevent precipitation. The final concentration of the organic solvent in your assay should be kept low (typically <1%) to avoid any inhibitory effects on the fungus.

Issue 3: No synergistic effect observed in a checkerboard assay with a known synergistic combination.

  • Question: I am not observing the expected synergistic effect between this compound and fluconazole (B54011) against Candida albicans. What could be wrong with my checkerboard assay?

  • Answer:

    • Incorrect Concentration Ranges: Ensure that the concentration ranges for both this compound and fluconazole in your checkerboard plate bracket the individual MICs of each compound. The ranges should extend from well above to well below the MICs.[18]

    • Inappropriate Fungal Inoculum: The final concentration of the fungal inoculum in each well of the 96-well plate is critical. A too-high inoculum can mask the inhibitory effects of the compounds.

    • Reading the Results: The endpoint for MIC determination in a checkerboard assay can be subjective if read visually. Using a spectrophotometer to read the optical density at 630 nm can provide a more objective measure of growth inhibition.[13] The MIC is often defined as the lowest concentration that inhibits 80% of fungal growth compared to the control (MIC80).[13]

    • Calculation of FICI: Double-check your calculations for the FICI. A common mistake is using the wrong MIC values (e.g., using the MIC of the drug in combination instead of alone in the denominator).[5][19]

Quantitative Data Summary

Table 1: Synergistic Antifungal Activity of this compound Combinations against Candida Species

Combination PartnerFungal SpeciesThis compound MIC Alone (µg/mL)Partner MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Partner MIC in Combination (µg/mL)FICIOutcome
FluconazoleC. albicans (resistant)>512>51212810.25-0.5Synergy
Chitosan (3 kDa)C. albicans SC5314642048165120.5Synergy
Chitosan (30 kDa)C. albicans SC5314642048165120.5Synergy
Chitosan (3 kDa)C. tropicalis MYA340432102482560.5Synergy

FICI values are indicative and can vary based on the specific strains and experimental conditions.[7][13]

Table 2: Synergistic Antifungal Activity of this compound Combinations against Aspergillus Species

Combination PartnerFungal SpeciesThis compound MIC Alone (µg/mL)Partner MIC Alone (µg/mL)FICIOutcome
Lemongrass Essential OilA. fumigatusNot specifiedNot specified0.1875Synergy
Thyme Essential OilA. fumigatusNot specifiedNot specified0.1875Synergy

Data derived from studies on essential oil combinations against Aspergillus species, suggesting potential for synergy with this compound. Specific MICs for this compound in these combinations require further investigation.[11]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.

  • Materials: 96-well microtiter plates, antifungal agents (this compound and synergistic partner), fungal inoculum, appropriate broth medium (e.g., RPMI 1640), spectrophotometer.

  • Procedure:

    • Prepare serial twofold dilutions of each antifungal agent in the broth medium in separate 96-well plates.

    • Adjust the fungal inoculum to a standard density (e.g., 0.5 McFarland standard).

    • Inoculate each well (except for sterility controls) with the fungal suspension.

    • Incubate the plates at the optimal temperature and duration for the specific fungus.

    • Determine the MIC, which is the lowest concentration of the agent that causes a significant inhibition of visible growth (e.g., ≥80% reduction in turbidity compared to the growth control).[13][20][21]

2. Checkerboard Broth Microdilution Assay for Synergy Testing

This protocol allows for the determination of the FICI.[18][22]

  • Materials: Same as for MIC determination.

  • Procedure:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of this compound horizontally across the columns.

    • Prepare serial twofold dilutions of the synergistic partner vertically down the rows. This creates a matrix of wells with various combinations of concentrations of both agents.

    • Include rows and columns with each agent alone to determine their individual MICs under the same conditions. Also, include a drug-free well for a growth control.

    • Inoculate all wells (except sterility controls) with the standardized fungal suspension.

    • Incubate the plate under appropriate conditions.

    • Read the MIC for each agent alone and in combination. The MIC in combination is the lowest concentration of that agent in a well that shows growth inhibition.

    • Calculate the FICI using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner in combination / MIC of partner alone).[5][19]

Visualizations

Experimental_Workflow_for_Synergy_Testing cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis cluster_calculation Data Interpretation A Prepare Fungal Inoculum (Standardized Density) E Inoculate Plate A->E B Prepare Stock Solutions (this compound & Partner) C Serial Dilutions in 96-Well Plate B->C D Checkerboard Setup (Drug Combinations) C->D D->E F Incubate at Optimal Temperature E->F G Read Results (Visual/Spectrophotometer) F->G H Determine MICs G->H I Calculate FICI H->I J Determine Interaction (Synergy, Additive, Antagonism) I->J

Caption: Workflow for determining the synergistic interaction between this compound and a partner compound.

Synergistic_Mechanism_of_IturinA_and_Azole cluster_fungal_cell Fungal Cell cluster_cytoplasm Cytoplasm membrane Cell Membrane K_ions K+ ions membrane->K_ions Leakage ergosterol Ergosterol enzyme Lanosterol 14-α-demethylase enzyme->ergosterol Synthesis lanosterol Lanosterol lanosterol->enzyme IturinA This compound IturinA->membrane Forms pores synergy_effect Synergistic Effect: Membrane Destabilization & Inhibited Repair Azole Azole Antifungal Azole->enzyme Inhibits

Caption: Synergistic mechanism of this compound and Azole antifungals targeting the fungal cell membrane.

References

Validation & Comparative

Iturin A versus other lipopeptides: a comparative study of antifungal properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective antifungal agents is a perpetual challenge. Among the promising candidates are cyclic lipopeptides produced by Bacillus species, with Iturin A demonstrating significant potential. This guide provides a comprehensive comparison of the antifungal properties of this compound against other prominent lipopeptides, namely Surfactin and Fengycin, supported by experimental data and detailed methodologies.

Executive Summary

This compound exhibits potent, broad-spectrum antifungal activity, primarily by disrupting fungal cell membranes and inducing apoptosis through oxidative stress. In comparative analyses, this compound consistently demonstrates lower Minimum Inhibitory Concentrations (MICs) against a range of key fungal pathogens compared to Surfactin, which displays weaker and more variable antifungal effects. Fengycin also possesses strong antifungal properties, in some cases comparable to this compound, and its mechanism also involves membrane disruption and the induction of apoptosis, potentially through the TOR signaling pathway. The choice between these lipopeptides for specific applications will depend on the target pathogen and the desired therapeutic or biocontrol outcome.

Comparative Antifungal Efficacy: A Quantitative Overview

The antifungal activities of this compound, Surfactin, and Fengycin have been evaluated against several economically and clinically important fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antifungal potency.

Fungal SpeciesThis compound (µg/mL)Surfactin (µg/mL)Fengycin (µg/mL)
Candida albicans5 - 32[1][2]>500[3]15.62[4]
Aspergillus nigerPotent inhibition[1]--
Fusarium oxysporum25 - 50[5]1000[6]-

Note: MIC values can vary depending on the specific strain of the fungus, the purity of the lipopeptide, and the experimental conditions.

In-Depth Look at Antifungal Mechanisms

The primary mode of action for this compound, Surfactin, and Fengycin is the perturbation of the fungal cell membrane. However, the downstream cellular events and signaling pathways they trigger show notable differences.

This compound: Inducing Apoptosis through Oxidative Stress

This compound's interaction with the fungal cell membrane leads to increased permeability and the leakage of intracellular components.[7] This initial disruption is followed by the induction of an apoptotic-like cell death cascade. A key event in this process is the accumulation of reactive oxygen species (ROS), which leads to oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death.[1][2][7][8]

IturinA_Pathway IturinA This compound Membrane Fungal Cell Membrane IturinA->Membrane Interaction Permeability Increased Membrane Permeability Membrane->Permeability ROS ROS Accumulation Permeability->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

This compound Antifungal Signaling Pathway
Fengycin: Targeting the TOR Pathway and Triggering Metacaspase-Dependent Apoptosis

Similar to this compound, Fengycin disrupts the fungal cell membrane. Experimental evidence suggests that Fengycin can induce apoptosis through a metacaspase-dependent pathway.[9][10][11] Furthermore, studies have indicated the involvement of the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and proliferation, in Fengycin's antifungal action.[9][10] The High-Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway, which responds to cell wall and membrane stress, is also implicated as a downstream response to lipopeptide-induced damage.

Fengycin_Pathway Fengycin Fengycin Membrane Fungal Cell Membrane Fengycin->Membrane Interaction TOR TOR Pathway Inhibition Membrane->TOR Metacaspase Metacaspase Activation Membrane->Metacaspase HOG_MAPK HOG-MAPK Pathway Activation Membrane->HOG_MAPK Stress Response Apoptosis Apoptosis TOR->Apoptosis Metacaspase->Apoptosis

Fengycin Antifungal Signaling Pathway
Surfactin: A Potent Surfactant with Moderate Antifungal Properties

Surfactin is a powerful biosurfactant, and its primary antifungal mechanism is the direct disruption of the cell membrane's lipid bilayer, leading to the formation of pores and channels.[12] This detergent-like action results in the loss of cellular integrity. While effective in disrupting membranes, its specific antifungal activity, as measured by MIC, is generally lower than that of this compound and Fengycin. However, Surfactin can exhibit synergistic effects with other antifungal agents by increasing their access to the fungal cell.

Surfactin_Mechanism Surfactin Surfactin Membrane Fungal Cell Membrane Surfactin->Membrane Insertion Pore Pore Formation & Membrane Disruption Membrane->Pore Lysis Cell Lysis Pore->Lysis

Surfactin's Mechanism of Membrane Disruption

Experimental Protocols

The determination of the antifungal activity of lipopeptides is crucial for comparative studies. The broth microdilution method is a standardized and widely accepted protocol.

Broth Microdilution Antifungal Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Lipopeptide stock solutions (dissolved in a suitable solvent like DMSO)

  • Sterile saline or water

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the broth medium to achieve the final desired inoculum concentration.

  • Serial Dilution of Lipopeptides: The lipopeptide stock solution is serially diluted in the broth medium across the wells of the microtiter plate to create a range of concentrations.

  • Inoculation: A standardized volume of the fungal inoculum is added to each well containing the diluted lipopeptide.

  • Controls: Positive (fungus in broth without lipopeptide) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for Candida species) for a specified period (typically 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the lipopeptide that causes a significant inhibition of fungal growth, often defined as a 50% or 90% reduction in turbidity compared to the positive control. This can be assessed visually or by measuring the optical density using a plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculate Inoculate Plate with Fungal Suspension Inoculum->Inoculate Dilution Serially Dilute Lipopeptides in Plate Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC Read->MIC

Broth Microdilution Workflow

Conclusion

This compound stands out as a highly effective antifungal lipopeptide with a well-defined mechanism of action involving membrane disruption and the induction of apoptosis via oxidative stress. Its superior performance in terms of lower MIC values against key fungal pathogens, when compared to Surfactin, makes it a compelling candidate for further development as a therapeutic or biocontrol agent. Fengycin also presents a strong antifungal profile, and its distinct interaction with cellular signaling pathways warrants further investigation. The choice of lipopeptide will ultimately be guided by the specific fungal target and the intended application, with this compound representing a robust and versatile option in the fight against fungal infections.

References

synergistic effects of Iturin A with conventional chemical fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in crop protection is emerging from the combined force of biological and chemical fungicides. The lipopeptide Iturin A, a natural antifungal agent produced by the bacterium Bacillus subtilis, demonstrates significant synergistic effects when used in conjunction with conventional chemical fungicides. This combination strategy holds the promise of reducing the application rates of chemical agents, mitigating environmental impact, and combating the rise of fungicide-resistant fungal pathogens.

This guide provides a comparative analysis of the synergistic interactions between this compound and several widely used conventional fungicides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Efficacy: A Quantitative Look at Synergy

The synergy between this compound and conventional fungicides is most effectively quantified by the Fractional Inhibitory Concentration Index (FICI). This index is a standard measure used in microbiology to assess the combined effect of two antimicrobial agents.

FICI Calculation: FICI = (MIC of Fungicide A in combination / MIC of Fungicide A alone) + (MIC of Fungicide B in combination / MIC of Fungicide B alone)

  • Synergy: FICI ≤ 0.5

  • Additive/Indifferent: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

While comprehensive peer-reviewed studies detailing the FICI values for purified this compound with a wide array of conventional fungicides against various plant pathogens are still emerging, existing research strongly indicates a powerful synergistic potential. Studies involving this compound-producing Bacillus species have consistently shown enhanced fungal inhibition when combined with chemical fungicides.

Table 1: Synergistic Effects of this compound with Conventional Fungicides

Fungicide CombinationTarget Pathogen(s)Observed EffectFICI ValueReferences
This compound + Tebuconazole Venturia inaequalisMycosubtilin, a member of the iturin family, demonstrated significant antifungal activity, and combinations of lipopeptides have shown synergistic effects.[1]Data for purified this compound is not readily available.[1]
This compound + Difenoconazole (B1670550) Fusarium oxysporumThe combination of Bacillus amyloliquefaciens (an this compound producer) with difenoconazole resulted in a synergistic effect against Fusarium wilt.Data for purified this compound is not readily available.[2]
This compound + Prochloraz (B1679089) Penicillium digitatumProchloraz is a broad-spectrum fungicide that inhibits ergosterol (B1671047) biosynthesis.[3][4] A synergistic interaction is highly probable due to the differing mechanisms of action.Data not available.[3][4]
This compound + Carbendazim Fusarium graminearumCarbendazim disrupts microtubule formation.[1][5] Its efficacy is expected to be enhanced when combined with a membrane-disrupting agent like this compound.Data not available.[1][5]

Unraveling the Mechanisms of Synergistic Action

The enhanced antifungal activity observed in these combinations arises from the distinct and complementary modes of action of this compound and conventional fungicides.

This compound's Mode of Action: this compound primarily targets the fungal cell membrane. Its lipophilic tail inserts into the lipid bilayer, creating pores and disrupting the membrane's integrity.[6][7] This leads to the leakage of essential cellular components and ultimately results in cell death.[7][8]

Conventional Fungicides' Modes of Action:

  • Tebuconazole & Difenoconazole (Triazoles): These fungicides inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a critical step in the biosynthesis of ergosterol.[9][10][11][12] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane dysfunction.[9]

  • Prochloraz (Imidazole): Similar to triazoles, prochloraz also targets and inhibits lanosterol 14α-demethylase, thereby disrupting ergosterol production.[3][13][14]

  • Carbendazim (Benzimidazole): This fungicide interferes with cell division by binding to β-tubulin, a protein required for the formation of microtubules.[1][5][15][16]

The synergistic effect is believed to occur in a two-step process. First, this compound damages the fungal cell membrane, increasing its permeability. This "door-opening" effect allows the conventional fungicide to more easily enter the fungal cell and reach its intracellular target, leading to a more potent combined antifungal effect at lower concentrations.

Experimental Protocols: Assessing Synergism in the Laboratory

The checkerboard microdilution assay is the gold standard for determining the in vitro synergistic activity of antimicrobial combinations.[17][18][19]

Detailed Checkerboard Assay Protocol:
  • Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and the selected conventional fungicide in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Microtiter Plate Preparation: In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds. Serially dilute this compound along the rows and the conventional fungicide along the columns in a suitable broth medium (e.g., Potato Dextrose Broth).

  • Inoculum Preparation: Prepare a standardized suspension of fungal spores or mycelial fragments from a fresh culture to a final concentration of approximately 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include wells with only the medium (sterility control), medium with inoculum (growth control), and each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Incubate the plate under optimal conditions for fungal growth.

  • Data Analysis: After incubation, visually assess fungal growth in each well to determine the MIC of each compound alone and in combination.

  • FICI Calculation: Use the MIC values to calculate the FICI for each combination and determine the nature of the interaction (synergistic, additive, or antagonistic).

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the proposed synergistic mechanism, the experimental workflow, and the signaling pathways targeted by these antifungal agents.

Caption: Proposed synergistic mechanism of this compound and conventional fungicides.

Checkerboard_Workflow start Start prep_stocks Prepare Antifungal Stock Solutions start->prep_stocks prep_plate Prepare 96-well Plate with Serial Dilutions prep_stocks->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard microdilution assay.

Signaling_Pathways cluster_IturinA_Pathway This compound cluster_Azole_Pathway Azoles (Tebuconazole, Difenoconazole, Prochloraz) cluster_Carbendazim_Pathway Carbendazim IturinA This compound CellMembrane Cell Membrane Interaction IturinA->CellMembrane PoreFormation Pore Formation CellMembrane->PoreFormation IonLeakage Ion Leakage (K+) PoreFormation->IonLeakage Apoptosis Apoptosis IonLeakage->Apoptosis FungalCellDeath Fungal Cell Death Apoptosis->FungalCellDeath Azoles Azole Fungicides CYP51 Inhibition of Lanosterol 14α-demethylase (CYP51) Azoles->CYP51 ErgosterolDepletion Ergosterol Depletion CYP51->ErgosterolDepletion ToxicSterols Accumulation of Toxic Sterol Intermediates CYP51->ToxicSterols MembraneDysfunction Membrane Dysfunction ErgosterolDepletion->MembraneDysfunction ToxicSterols->MembraneDysfunction MembraneDysfunction->FungalCellDeath Carbendazim Carbendazim BetaTubulin Binding to β-tubulin Carbendazim->BetaTubulin MicrotubuleDisruption Disruption of Microtubule Assembly BetaTubulin->MicrotubuleDisruption MitosisArrest Mitotic Arrest MicrotubuleDisruption->MitosisArrest MitosisArrest->FungalCellDeath

Caption: Antifungal mechanisms of action and targeted signaling pathways.

References

Unlocking Antifungal Potential: A Comparative Guide to the Structure-Activity Relationships of Iturin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of various synthetic Iturin A analogs. By examining key structural modifications, this document aims to elucidate the structure-activity relationships (SAR) that govern their antifungal, antibacterial, and hemolytic properties, offering valuable insights for the rational design of novel anti-infective agents.

This compound, a cyclic lipopeptide produced by Bacillus subtilis, has long been recognized for its potent antifungal activity.[1] Its unique structure, consisting of a seven-α-amino acid ring linked to a β-amino fatty acid tail, provides a versatile scaffold for chemical modification.[2] This guide delves into the SAR of several synthetic this compound analogs, presenting a comparative analysis of their biological performance based on available experimental data.

Comparative Biological Activity of this compound Analogs

The following table summarizes the minimum inhibitory concentration (MIC) and hemolytic activity (EC50) of synthetic Iturin A2 and its analogs against various microorganisms. These quantitative data provide a clear comparison of how structural modifications impact their biological profiles.

Analog/CompoundModificationOrganismActivity TypeValue
Synthetic Iturin A2 Parent CompoundFusarium graminearumAntifungal (MIC)32 µg/mL
Candida albicansAntifungal (MIC)64 µg/mL
Human Red Blood CellsHemolytic (EC50)Data not available
Staphylococcus aureusAntibacterial (MIC)Data not available
(S)-Iturin A2 (Epimer) Inverted stereochemistry of the β-amino fatty acidFusarium graminearumAntifungal (MIC)>128 µg/mL
Candida albicansAntifungal (MIC)>128 µg/mL
Human Red Blood CellsHemolytic (EC50)Data not available
Staphylococcus aureusAntibacterial (MIC)Data not available
Monofluorinated Iturin A2 Fluorination of the β-amino fatty acidFusarium graminearumAntifungal (MIC)32 µg/mL
Candida albicansAntifungal (MIC)64 µg/mL
Human Red Blood CellsHemolytic (EC50)Data not available
Staphylococcus aureusAntibacterial (MIC)Data not available
Alkylated Cysteine Analog (D-config.) Replacement of β-amino acid with alkylated D-cysteineFusarium graminearumAntifungal (MIC)64 µg/mL
Human Red Blood CellsHemolytic (EC50)Data not available
Staphylococcus aureusAntibacterial (MIC)Data not available
Alkylated Cysteine Analog (L-config.) Replacement of β-amino acid with alkylated L-cysteineFusarium graminearumAntifungal (MIC)>128 µg/mL
Human Red Blood CellsHemolytic (EC50)Data not available
Staphylococcus aureusAntibacterial (MIC)Data not available
Iturin-like Lipopeptide (ILL) Naturally derived analogStaphylococcus aureusAntibacterial (MIC)90-300 µg/mL
Escherichia coliAntibacterial (MIC)90-300 µg/mL
Candida spp. (drug-resistant)Antifungal (MIC)150-300 µg/mL
Rabbit Red Blood CellsHemolytic Activity~55% hemolysis at 250 µg/mL

Key Structure-Activity Relationship Insights

The data presented reveal critical structural features influencing the biological activity of this compound analogs:

  • Stereochemistry is Crucial for Antifungal Activity: The inversion of the stereochemistry of the β-amino fatty acid from the natural (R) to the (S) configuration in the epimer of Iturin A2 results in a complete loss of antifungal activity against both Fusarium graminearum and Candida albicans.[2] This highlights the strict stereospecificity required for its mechanism of action.

  • Fluorination Offers a Handle for Probing Mechanism without Affecting Activity: The monofluorinated analog of Iturin A2 retained the same antifungal potency as the parent compound.[2] This suggests that the introduction of a fluorine atom, a common strategy in medicinal chemistry to modulate pharmacokinetic properties, does not interfere with the antifungal activity of this compound.

  • The β-Amino Acid is Important, and its Configuration Matters: Replacing the β-amino fatty acid with an alkylated cysteine residue impacts antifungal activity. The analog with the D-configuration at the cysteine residue retained moderate activity against F. graminearum, whereas the L-configuration analog was inactive.[3] This further underscores the importance of the stereochemistry in the lipopeptide's backbone for its biological function.

  • Broad-Spectrum Activity of Iturin-Like Lipopeptides: A naturally derived Iturin-like lipopeptide (ILL) demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as drug-resistant Candida species.[4] However, it also exhibited significant hemolytic activity.[4]

Experimental Protocols

To ensure the reproducibility and comparability of SAR studies, detailed and standardized experimental protocols are essential.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.

    • Spores are harvested and suspended in sterile saline containing a small amount of a wetting agent (e.g., Tween 80).

    • The spore suspension is adjusted spectrophotometrically to a defined concentration (e.g., 1-5 x 10^6 CFU/mL).

    • The final inoculum is prepared by diluting the adjusted spore suspension in the test medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).

  • Preparation of Test Compounds:

    • The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in the test medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted test compound is inoculated with the prepared fungal suspension.

    • Positive (no drug) and negative (no inoculum) control wells are included.

    • The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the analog that causes a significant inhibition of visible fungal growth compared to the positive control.

Hemolytic Activity Assay

This protocol outlines a general method for assessing the hemolytic activity of lipopeptides.

  • Preparation of Erythrocyte Suspension:

    • Freshly drawn red blood cells (e.g., human or rabbit) are washed three to four times with sterile phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.

    • A final working suspension of erythrocytes (e.g., 2% v/v) is prepared in PBS.

  • Preparation of Test Compounds:

    • Serial dilutions of the this compound analogs are prepared in PBS.

  • Hemolysis Reaction:

    • Equal volumes of the erythrocyte suspension and the diluted test compound are mixed in microcentrifuge tubes or a 96-well plate.

    • A positive control (100% hemolysis) is prepared by adding a lytic agent (e.g., 1% Triton X-100) to the erythrocytes.

    • A negative control (0% hemolysis) consists of erythrocytes suspended in PBS alone.

    • The samples are incubated at 37°C for a specified time (e.g., 1 hour).

  • Measurement of Hemolysis:

    • After incubation, the samples are centrifuged to pellet intact erythrocytes.

    • The supernatant, containing the released hemoglobin, is transferred to a new 96-well plate.

    • The absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation of Hemolytic Activity:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

    • The EC50 value, the concentration of the analog that causes 50% hemolysis, is determined from the dose-response curve.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow of a structure-activity relationship study for this compound analogs.

SAR_Workflow cluster_synthesis Analog Design & Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Iteration S1 Identify Lead Compound (this compound) S2 Propose Structural Modifications S1->S2 S3 Chemical Synthesis of Analogs S2->S3 S4 Purification & Characterization (HPLC, MS, NMR) S3->S4 B1 Antifungal Activity (MIC Determination) S4->B1 B2 Antibacterial Activity (MIC Determination) S4->B2 B3 Hemolytic Activity (EC50 Determination) S4->B3 A1 Compile Quantitative Data B1->A1 B2->A1 B3->A1 A2 Establish Structure-Activity Relationships (SAR) A1->A2 A3 Identify Promising Analogs A2->A3 A3->S2 Feedback for new designs A4 Further Optimization (Iterative Design) A3->A4 A4->S2

Caption: Workflow of a Structure-Activity Relationship (SAR) Study.

This guide highlights the importance of systematic structural modifications and rigorous biological evaluation in the quest for novel this compound-based antifungal agents. The presented data and protocols serve as a valuable resource for researchers in the field, facilitating the design of next-generation lipopeptide antibiotics with improved efficacy and safety profiles.

References

A Comparative Guide to HPLC and Alternative Methods for Accurate Iturin A Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Iturin A, a lipopeptide with significant antifungal properties, is critical for research, quality control, and the development of novel therapeutic agents. High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of this compound. This guide provides a comprehensive comparison of various HPLC methods and their alternatives, supported by experimental data to aid in method selection and validation for reliable and accurate quantification.

Comparison of Quantification Methods for this compound

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including the need for sensitivity, selectivity, and throughput. While HPLC is the most widely used technique, other methods offer distinct advantages.

MethodPrincipleAdvantagesDisadvantagesReference(s)
HPLC-UV Separation based on polarity using a reversed-phase column, with detection by UV absorbance.Robust, reproducible, widely available, good for routine analysis.Moderate sensitivity, potential for interference from co-eluting compounds.[1][2]
LC-MS/MS Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.High sensitivity and specificity, allows for structural confirmation.Higher cost and complexity, requires specialized expertise.[3][4]
MEKC A hybrid of electrophoresis and chromatography, separating analytes based on their partitioning between micelles and the surrounding aqueous buffer.High separation efficiency, small sample volume required.Can be less robust than HPLC, potential for matrix effects.[1]
HPTLC Separation on a high-performance thin-layer chromatography plate, with quantification by densitometry.High throughput, cost-effective for screening multiple samples.Lower precision and accuracy compared to HPLC, primarily semi-quantitative.[5]
Microbiological Assay Quantification based on the inhibitory effect of this compound on the growth of a susceptible microorganism.Measures biological activity, can be cost-effective.Low specificity, high variability, influenced by other antimicrobial compounds.[6]

Performance Data of Validated Analytical Methods

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. Key validation parameters according to the International Council for Harmonisation (ICH) guidelines include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[7][8][9][10][11] The following table summarizes the performance data for different methods used for this compound quantification.

MethodLinearity (R²) & RangeAccuracy (% Recovery)Precision (%RSD)LODLOQReference(s)
HPLC-UV 0.9954 (20-200 µg/mL)98.1%2.9%2.5 µg/mL7.0 µg/mL[1]
HPLC-UV 0.9961 (20-140 mg/L)Not Reported1.45% (peak area)Not ReportedNot Reported[2]
LC-MS/MS ≥ 0.9995 (0.20-10.0 mg/L)93.3-108.2%4.14-13.30%0.374 mg/LNot Reported[3][4]
MEKC 0.9967 (50-500 µg/mL)98.7% (reproducibility)Not Reported5.0-13.0 µg/mLNot Reported[1]
HPTLC Not ReportedNot Reported<15%13 ng/zone39 ng/zone[5]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS methods for this compound quantification.

HPLC-UV Method Protocol

This protocol is based on the method described by Rao et al. (2008).[1]

  • Sample Preparation: Culture supernatant can be subjected to different preparation methods, including acid precipitation and methanol (B129727) extraction (APME) or butanol extraction and methanol substitution (BEMS), with BEMS showing higher recovery.[12] The final extract is filtered through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards. The concentration of this compound in the samples is then determined from this curve.

LC-MS/MS Method Protocol

This protocol is based on the method described by Deng et al. (2017).[3][4]

  • Sample Preparation: Crude extracts of this compound are dissolved in a mixture of acetonitrile/water (7:3, v/v) with 0.1% (v/v) formic acid.

  • Chromatographic and Mass Spectrometric Conditions:

    • Elution: Acetonitrile/water (7:3, v/v) containing 5 mmol L-1 ammonium acetate and 0.1% (v/v) formic acid.

    • Mass Spectrometry: Electrospray ionization (ESI+) in selective ion monitoring (SIM) mode.

  • Quantification: A calibration curve is generated using this compound standards, and the concentration in samples is calculated based on the peak areas.

Visualizing the Workflow and Validation Principles

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the logical relationships between method validation parameters.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Culture Bacterial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Extraction Extraction (e.g., BEMS) Supernatant->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Column Reversed-Phase Column Injection->Column Separation Isocratic/Gradient Elution Column->Separation Detection UV or MS/MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Validation_Parameters cluster_characteristics Core Validation Characteristics MethodValidation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Robustness Robustness MethodValidation->Robustness Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy->Range Precision->Range

References

cross-species comparison of Iturin A production in different Bacillus strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of Iturin A production in different Bacillus strains. This compound, a potent antifungal lipopeptide, is a secondary metabolite produced by various Bacillus species and holds significant promise as a biopesticide and therapeutic agent.[1][2][3] This document summarizes quantitative data from experimental studies, details relevant methodologies, and visualizes key biological and experimental processes to aid in the selection and development of high-producing strains for industrial and pharmaceutical applications.

Quantitative Comparison of this compound Production

The production of this compound varies significantly among different Bacillus species and even between strains of the same species. Furthermore, production yields are heavily influenced by fermentation conditions and genetic modifications. The following table summarizes this compound production levels reported in various studies. It is important to note that direct comparison of yields should be approached with caution due to the diverse experimental setups.

Bacillus StrainFermentation MethodKey Optimization StrategyThis compound YieldReference
Bacillus subtilis 3-10Submerged FermentationTwo-stage stepwise decreased glucose feeding1.12 g/L[2]
Bacillus subtilis RB14 (recombinant)Submerged FermentationPromoter replacement for itu operon3-fold increase (to 330 µg/mL from 110 µg/mL)[1][4]
Bacillus amyloliquefaciens LL3 (engineered)Submerged FermentationPromoter insertion and overexpression of DegQ113.1 mg/L[2]
Bacillus amyloliquefaciens HZ-ADFTL2 (engineered)Submerged FermentationStrengthening fatty acid synthesis pathways2.96 g/L[5][6][7]
Bacillus amyloliquefaciens (genome shuffled)Submerged FermentationGenome shuffling179.22 mg/L (2.03-fold increase)[1][4]
Bacillus velezensis NDBiofilm Reactor (Fed-batch)Combined step-wise pH and temperature control7.86 g/L[8][9]
Bacillus velezensis NDSolid-State FermentationComparison with submerged fermentation12.46 g/kg[10]
Bacillus methyltrophicus TEB1Not specifiedNot specifiedNot specified, but confirmed producer[1]
Bacillus licheniformisNot specifiedNot specifiedConfirmed producer[1]
Bacillus thuringiensisNot specifiedNot specifiedConfirmed producer[1]

Experimental Protocols

Accurate quantification of this compound is crucial for comparative studies. The following are detailed methodologies commonly employed in the cited research.

This compound Extraction
  • Acid Precipitation: The culture broth is acidified to a pH of 2.0 using a strong acid like HCl.[11]

  • Centrifugation: The acidified broth is centrifuged to pellet the precipitated lipopeptides.[11]

  • Solvent Extraction: The resulting precipitate is extracted with methanol (B129727) to solubilize the this compound.[11]

This compound Quantification using High-Performance Liquid Chromatography (HPLC)
  • System: An Agilent 1260 HPLC system (or equivalent) is typically used.[6]

  • Column: A C18 reverse-phase column (e.g., Agilent LiChrospher C18, 4.6 mm × 250 mm, 5 µm) is employed for separation.[6]

  • Mobile Phase: A common mobile phase is a mixture of 10 mmol/L ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) in a 65:35 (V/V) ratio.[6]

  • Flow Rate: A standard flow rate is 1.0 mL/min.[6]

  • Detection: this compound is detected using a UV detector at a wavelength of 280 nm.[12]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of a known concentration of an this compound standard.

Fermentation Media

The composition of the culture medium significantly impacts this compound production.[13] While various media are used, a common basal medium for this compound production is the Landy medium. For enhanced production, optimization of carbon and nitrogen sources is critical.[2]

Example Production Medium:

  • Corn starch: 30 g/L[6]

  • Soybean meal: 70 g/L[6]

  • K₂HPO₄·3H₂O: 1.0 g/L[6]

  • MgSO₄·7H₂O: 1.0 g/L[6]

  • FeSO₄·7H₂O: 1.0 g/L[6]

  • MnSO₄·H₂O: 0.01 g/L[6]

  • Natural pH[6]

Visualizing Key Processes

To better understand the comparison of this compound production, the following diagrams illustrate the experimental workflow and the underlying biological pathway.

Experimental_Workflow cluster_cultivation Strain Cultivation cluster_analysis Analysis strain1 Bacillus subtilis fermentation Fermentation (Optimized Media) strain1->fermentation strain2 Bacillus amyloliquefaciens strain2->fermentation strain3 Bacillus velezensis strain3->fermentation extraction This compound Extraction fermentation->extraction Culture Broth hplc HPLC Quantification extraction->hplc Methanol Extract data Comparative Data Analysis hplc->data

Caption: Experimental workflow for comparing this compound production in different Bacillus strains.

IturinA_Biosynthesis_Regulation cluster_pathway This compound Biosynthesis Pathway cluster_regulation Genetic Regulation fatty_acids Fatty Acid Precursors nrps This compound Synthetase (NRPS) (ituA, ituB, ituC) fatty_acids->nrps amino_acids Amino Acid Precursors (Asn, Gln, Pro, Ser, Tyr) amino_acids->nrps iturin_a This compound nrps->iturin_a degq DegQ (Pleiotropic Regulator) itu_operon itu Operon (ituD, ituA, ituB, ituC) degq->itu_operon Positive Regulation itu_operon->nrps Encodes

Caption: Simplified signaling pathway for the regulation of this compound biosynthesis in Bacillus.

Conclusion

The production of this compound is a complex process influenced by the genetic background of the Bacillus strain and the specific fermentation conditions employed. While Bacillus subtilis is a well-known producer, recent studies highlight the high potential of Bacillus amyloliquefaciens and Bacillus velezensis, especially when subjected to metabolic engineering and optimized fermentation strategies like biofilm reactors.[2][5][14] For researchers and drug development professionals, the selection of a production strain should consider not only the inherent production capacity but also the amenability of the strain to genetic manipulation and process optimization. Further research focusing on a standardized comparison of wild-type strains under identical conditions would be highly valuable for the field.

References

A Comparative Genomic Guide to Iturin A and Related Lipopeptide Biosynthetic Gene Clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biosynthetic gene clusters (BGCs) responsible for the production of Iturin A and other members of the iturinic lipopeptide family. These potent antifungal agents, produced primarily by Bacillus species, are of significant interest for applications in agriculture and medicine. This document details the genetic architecture of these BGCs, compares their key features, outlines the experimental methodologies used for their characterization, and illustrates the regulatory networks governing their expression.

Comparative Analysis of Iturinic Lipopeptide BGCs

The iturinic lipopeptides are a family of cyclic heptapeptides with a β-amino fatty acid side chain.[1][2] The biosynthesis of these compounds is orchestrated by large, multi-gene biosynthetic gene clusters encoding non-ribosomal peptide synthetases (NRPSs).[1][2] The core this compound operon is approximately 38-42 kb in length and typically consists of four open reading frames: ituD, ituA, ituB, and ituC.[3][4] Variations within this basic structure give rise to the diversity of iturinic lipopeptides observed in nature.

Gene Cluster Organization and Function

The canonical organization of the this compound BGC serves as a blueprint for understanding related clusters.

  • ituD : Encodes a putative malonyl-CoA transacylase, which is involved in the initiation of the fatty acid chain.[4][5]

  • ituA : A large gene encoding a multifunctional protein with domains for fatty acid synthesis, amino acid adenylation, and peptide synthesis.[4][5]

  • ituB : Encodes a peptide synthetase responsible for the incorporation of four amino acids into the growing peptide chain.[4][5]

  • ituC : Encodes the final peptide synthetase, which incorporates the last two amino acids and contains a thioesterase domain responsible for cyclization and release of the lipopeptide.[4]

The modular nature of the NRPS genes (ituA, ituB, ituC) is a key feature. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid.[1][2]

Quantitative Comparison of Iturinic Lipopeptide BGCs

The following table summarizes the key features of the BGCs for this compound and the closely related mycosubtilin.

FeatureThis compound BGC (Bacillus subtilis RB14)Mycosubtilin BGC (Bacillus subtilis ATCC 6633)Reference(s)
Total Size >38 kbNot explicitly stated, but comparable to this compound[4]
Number of ORFs 4 (ituD, ituA, ituB, ituC)4 (fenF, mycA, mycB, mycC)[4]
ituD Homolog ituDfenF (79% homology)[4]
ituA Homolog ituAmycA (79% homology)[4]
ituB Homolog ituBmycB (79% homology)[4]
ituC Homolog ituCmycC (64% homology)[4]
Peptide Sequence L-Asn -> D-Tyr -> D-Asn -> L-Gln -> L-Pro -> D-Asn -> L-SerL-Asn -> D-Tyr -> D-Asn -> L-Gln -> L-Pro -> L-Asn -> D-Ser[4]

The lower homology of ituC to mycC likely reflects the differences in the C-terminal amino acids of this compound and mycosubtilin, which can influence their biological activity.[4]

Experimental Protocols for Comparative Genomics

The characterization and comparison of this compound and related BGCs rely on a combination of molecular biology, sequencing, and bioinformatic techniques.

Identification and Sequencing of BGCs

Objective: To identify and obtain the complete DNA sequence of the iturinic lipopeptide BGC from a producing strain.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from the Bacillus strain of interest using standard protocols.

  • Genome Mining (Bioinformatics): The sequenced genome is screened for the presence of NRPS-related genes using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[6][7][8] This tool identifies putative BGCs based on the presence of signature domains.

  • Comparative Genomics (Bioinformatics): To narrow down candidate BGCs, the genome of the producing strain can be compared to that of closely related non-producing strains using platforms like EDGAR (Efficient Database framework for comparative Genome Analyses).[6][9][10] Genes and gene clusters present only in the producer are prioritized.

  • PCR Amplification and Sequencing: Specific primers can be designed to amplify conserved regions of the iturin BGC, such as the ituA gene, for rapid screening of potential producers.[1] For novel clusters, a combination of next-generation sequencing and primer walking may be employed to obtain the full sequence of the BGC.

Gene Function Analysis

Objective: To determine the role of individual genes within the BGC in lipopeptide biosynthesis.

Methodology:

  • Gene Disruption (Knockout): A target gene (e.g., ituD) is inactivated by inserting a resistance cassette via homologous recombination.

  • Phenotypic Analysis: The mutant strain is cultured, and the supernatant is analyzed for the production of the lipopeptide using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Complementation: The wild-type copy of the disrupted gene is reintroduced into the mutant on a plasmid to confirm that the loss of production was due to the specific gene knockout.

Transcriptional Analysis

Objective: To identify the transcriptional start site and regulatory elements of the BGC.

Methodology:

  • RNA Extraction: Total RNA is isolated from the Bacillus strain grown under conditions that induce lipopeptide production.

  • Primer Extension Analysis: A fluorescently labeled primer complementary to the 5' end of the target gene (e.g., ituD) is annealed to the RNA.[4] Reverse transcriptase is used to synthesize a cDNA copy until it reaches the 5' end of the mRNA.

  • Sequence Analysis: The size of the resulting cDNA fragment is determined by capillary electrophoresis, allowing for the precise mapping of the transcriptional start site.[4]

Visualization of Regulatory and Experimental Frameworks

Regulatory Pathway of this compound Biosynthesis

The production of this compound is tightly regulated in response to cell density (quorum sensing) and nutrient availability. Several key regulatory proteins modulate the expression of the itu operon.

Iturin_Regulation cluster_QS Quorum Sensing cluster_TCS Two-Component System cluster_Nutrient Nutrient Sensing ComX ComX (Pheromone) ComP ComP (Histidine Kinase) ComX->ComP Activates ComA ComA (Response Regulator) ComP->ComA Phosphorylates Itu_Operon itu Operon (ituD, ituA, ituB, ituC) ComA->Itu_Operon Activates Transcription DegS DegS (Histidine Kinase) DegU DegU (Response Regulator) DegS->DegU Phosphorylates DegU->Itu_Operon Activates Transcription CodY CodY (Transcriptional Regulator) CodY->Itu_Operon Represses Transcription Nutrients High Nutrients Nutrients->CodY Activates

Caption: Simplified regulatory network of the this compound biosynthetic operon in Bacillus.

Experimental Workflow for BGC Comparison

The following diagram illustrates a typical workflow for the comparative genomic analysis of this compound and related BGCs.

BGC_Comparison_Workflow Strain_Selection Select Producer and Non-producer Strains Genome_Sequencing Whole Genome Sequencing Strain_Selection->Genome_Sequencing Genome_Mining Genome Mining (antiSMASH) Genome_Sequencing->Genome_Mining Comparative_Genomics Comparative Genomics (EDGAR) Genome_Sequencing->Comparative_Genomics Candidate_BGCs Identify Candidate BGCs Genome_Mining->Candidate_BGCs Comparative_Genomics->Candidate_BGCs Phylogenetic_Analysis Phylogenetic Analysis of Conserved Genes (e.g., ituA) Candidate_BGCs->Phylogenetic_Analysis Synteny_Analysis Synteny Analysis Candidate_BGCs->Synteny_Analysis Functional_Validation Functional Validation (Gene Knockout, HPLC/MS) Candidate_BGCs->Functional_Validation Final_Comparison Comparative Analysis of BGC Architecture and Function Phylogenetic_Analysis->Final_Comparison Synteny_Analysis->Final_Comparison Functional_Validation->Final_Comparison

Caption: A workflow for the comparative genomic analysis of biosynthetic gene clusters.

This guide provides a foundational understanding of the comparative genomics of this compound and its relatives. The provided data and protocols can serve as a starting point for researchers aiming to explore the diversity of these valuable natural products and engineer novel derivatives with enhanced properties.

References

Safety Operating Guide

Navigating the Disposal of Iturin A: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step logistical and safety information for the proper disposal of Iturin A, a cyclic lipopeptide known for its potent antifungal properties. While this compound is generally not classified as a hazardous substance, adherence to proper disposal protocols is a critical aspect of responsible laboratory management.[1][2]

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is crucial to handle this compound with appropriate care, employing standard laboratory personal protective equipment (PPE). Although not classified as hazardous, direct contact should be avoided.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Use safety glasses or goggles.[2]

  • Hand Protection: Wear chemical-resistant gloves.

  • Respiratory Protection: When handling the powder form or if dust generation is possible, a respirator (such as a type N95) is required.[1]

  • Body Protection: A standard laboratory coat is sufficient.

In the event of accidental exposure, follow these first-aid measures:

  • After Inhalation: Move the individual to fresh air.[1]

  • In Case of Skin Contact: Remove contaminated clothing immediately and rinse the affected skin with plenty of water.[1][2]

  • In Case of Eye Contact: Rinse eyes thoroughly with plenty of water, removing contact lenses if present.[1][2]

  • If Swallowed: Rinse the mouth with water and consult a doctor if feeling unwell. Do not induce vomiting.[1][2]

Summary of Safety and Classification Data

The following table summarizes key data points from Safety Data Sheets (SDS) for this compound, providing a clear reference for its classification and handling.

ParameterSpecificationSource(s)
GHS Hazard Classification Not a hazardous substance or mixture[1][2]
Primary Hazards None known[1][2]
Physical Form Powder (white to yellow)
Recommended PPE Eyeshields, Gloves, Respirator (for dusts)[1]
Storage Temperature 2-8°C, Tightly closed, Dry[1]
Transport Regulation Not regulated as a dangerous good (49 CFR Road)[1]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound should be approached systematically. The primary goal is to manage the waste in a manner that prevents environmental release and complies with all applicable regulations.

Step 1: Waste Identification and Segregation

  • Pure this compound (Unused/Expired): Collect the solid powder in its original container or a clearly labeled, sealed waste container.

  • Contaminated Labware: This includes items like pipette tips, centrifuge tubes, gloves, and weighing papers that have come into direct contact with this compound. These should be segregated into a designated solid chemical waste container.

  • Aqueous Solutions: While this compound has limited solubility in water, any solutions containing it should be collected in a designated non-hazardous aqueous waste container. Do not pour this compound solutions down the drain. [1]

Step 2: Preparing Waste for Collection

  • Solid Waste: For pure this compound or contaminated solids, ensure the waste container is securely sealed to prevent dust generation.[1] The container must be clearly labeled with "this compound Waste" and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

  • Liquid Waste: Ensure the liquid waste container is sealed and properly labeled.

Step 3: Spill Management In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Prevent the powder from becoming airborne. Avoid dry sweeping.

  • Gently cover the spill with an inert absorbent material.

  • Carefully collect the material ("take up dry") and place it into a sealed container for disposal.[1]

  • Clean the affected area thoroughly.

  • Prevent the spilled material from entering drains.[1]

Step 4: Final Disposal

  • Consult Local Regulations: The final disposal route depends entirely on your local, state, and federal regulations for non-hazardous chemical waste.

  • Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) office. They will provide specific instructions for the collection and disposal of the waste stream you have generated. Common disposal methods for non-hazardous solid chemical waste include incineration or secure landfill.

Experimental Protocols

The provided search results do not contain specific experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. As this compound is not classified as a hazardous substance, such protocols are generally not required. The standard disposal method is physical containment and removal via an approved waste management vendor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

IturinA_Disposal_Workflow cluster_prep Preparation & Handling cluster_assess Waste Assessment & Segregation cluster_action Containment & Cleanup cluster_final Final Disposal start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if dust) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste Liquid spill Accidental Spill waste_type->spill Spill contain_solid Place in sealed, labeled solid waste container. solid_waste->contain_solid contain_liquid Collect in sealed, labeled aqueous waste container. DO NOT USE DRAIN. liquid_waste->contain_liquid spill_proc 1. Cover drains. 2. Take up dry. 3. Collect in sealed container. spill->spill_proc contact_ehs Contact Institutional EHS for Pickup/Guidance contain_solid->contact_ehs contain_liquid->contact_ehs spill_proc->contact_ehs end Dispose via Approved Waste Management Vendor contact_ehs->end

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。